1-Fluoro-4-isocyanobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-fluoro-4-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUHGXVGNQTPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370511 | |
| Record name | 1-fluoro-4-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24075-34-1 | |
| Record name | 1-fluoro-4-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-isocyanobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1-Fluoro-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 1-Fluoro-4-isocyanobenzene (CAS Number: 24075-34-1). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document primarily presents computed properties and general experimental methodologies. A notable scarcity of detailed experimental protocols for the synthesis and characterization of this specific isocyanide exists, alongside a lack of documented involvement in specific biological signaling pathways. This guide aims to consolidate the existing information and provide a foundation for future research and application.
Introduction
This compound, an aromatic isocyanide, is a fluorinated organic compound with potential applications in organic synthesis and materials science. The presence of the isocyano group (-N≡C) imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules. The fluorine substituent can influence the electronic properties and metabolic stability of resulting compounds, a feature of interest in medicinal chemistry and drug development. This document outlines the known physicochemical characteristics of this compound.
Physicochemical Properties
Quantitative data for this compound is sparse, with most available information being computationally predicted. A summary of these properties is presented in Table 1. It is crucial to distinguish this compound from its more commonly studied isomer, 1-fluoro-4-isocyanatobenzene (CAS 1195-45-5).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄FN | PubChem[1] |
| Molecular Weight | 121.11 g/mol | PubChem[1] |
| Physical State | Liquid | Sigma-Aldrich |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Density | No experimental data available | |
| Solubility | No experimental data available | |
| XLogP3 | 2.1 | PubChem[1] |
Experimental Protocols
Synthesis of Aryl Isocyanides
A common method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide. This reaction is typically carried out using a variety of dehydrating agents.
General Protocol for the Synthesis of Aryl Isocyanides from Formamides:
-
The corresponding N-arylformamide is dissolved in a suitable aprotic solvent (e.g., dichloromethane, toluene).
-
A dehydrating agent (e.g., phosphorus oxychloride, phosgene, or a Burgess-type reagent) is added, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproducts.
-
The reaction mixture is typically stirred at a controlled temperature (ranging from 0 °C to reflux) and monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is isolated through an aqueous workup.
-
Purification of the isocyanide is generally achieved by distillation or column chromatography.
A more recent and safer method involves the reaction of primary amines with in situ generated difluorocarbene.[2]
Determination of Melting Point
For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.
General Protocol for Melting Point Determination (Capillary Method):
-
A small amount of the crystalline solid is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Determination of Boiling Point
For liquid compounds, the boiling point is a key physical constant.
General Protocol for Boiling Point Determination (Microscale Method): [3][4][5][6]
-
A small volume of the liquid is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is heated in a heating block or Thiele tube.[7]
-
The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Reactivity and Potential Workflows
While specific signaling pathways involving this compound are not documented, the reactivity of the aryl isocyanide functional group is well-established. Isocyanides can participate in a variety of reactions, most notably multicomponent reactions such as the Passerini and Ugi reactions.[8][9][10] These reactions are powerful tools for the rapid generation of molecular diversity.
A logical experimental workflow for researchers interested in utilizing this compound would involve its synthesis followed by its application in a multicomponent reaction to generate a library of novel compounds.
Caption: A general workflow for the synthesis of this compound and its subsequent use in a Ugi multicomponent reaction.
Conclusion
This compound represents a potentially valuable, yet understudied, chemical entity. The compilation of its computed physicochemical properties provides a starting point for its further investigation. A significant opportunity exists for researchers to contribute to the field by determining the experimental values for its core properties, developing detailed and optimized synthetic protocols, and exploring its reactivity in various synthetic transformations. Such studies will be instrumental in unlocking the full potential of this compound in drug discovery and materials science.
References
- 1. This compound | C7H4FN | CID 2734801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]
1-Fluoro-4-isocyanobenzene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-fluoro-4-isocyanobenzene, a key building block in synthetic and medicinal chemistry. The document details its chemical identity, molecular structure, and physicochemical properties. It further presents a detailed protocol for its synthesis and outlines its application in multicomponent reactions, which are pivotal in the rapid generation of diverse molecular scaffolds for drug discovery. Spectroscopic data for the characterization of this compound are also provided.
Chemical Identity and Molecular Structure
This compound, also known as 4-fluorophenyl isocyanide, is an aromatic organic compound featuring a fluorine atom and an isocyanide functional group attached to a benzene ring at positions 1 and 4, respectively.
CAS Number: 24075-34-1[1]
Molecular Formula: C₇H₄FN[1]
Molecular Structure:
The structure consists of a benzene ring substituted with a fluorine atom and an isocyanide group in a para arrangement. The isocyanide group (-N≡C) is a unique functional group with a triple bond between the nitrogen and carbon atoms, and a formal positive charge on the nitrogen and a negative charge on the carbon.
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[2] |
| SMILES | C1=CC(=CC=C1F)N#[C+] |
| InChI | InChI=1S/C7H4FN/c8-6-1-3-7(9-5)4-2-6/h1-4H |
| InChIKey | FEUHGXVGNQTPGQ-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data is a combination of experimentally determined values and computed estimates where experimental data is unavailable.
| Property | Value | Source |
| Molecular Weight | 121.11 g/mol | PubChem[2] |
| Appearance | Clear colorless to light yellow liquid | ECHEMI[3] |
| Boiling Point | 55 °C at 8 mmHg | Sigma-Aldrich[4] |
| Density | 1.206 g/mL at 25 °C | Sigma-Aldrich[4] |
| Refractive Index | n20/D 1.5141 | Sigma-Aldrich[4] |
| Water Solubility | Decomposes | ChemicalBook[5] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the dehydration of the corresponding formamide, 4-fluoroformanilide. A common and effective method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine.
Experimental Protocol: Dehydration of 4-Fluoroformanilide
-
Materials:
-
4-Fluoroformanilide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (or triethylamine)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoroformanilide (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.2 equivalents) to the stirred solution.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to quench the excess POCl₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Logical Workflow for Synthesis:
Caption: Synthesis of this compound via dehydration.
Applications in Multicomponent Reactions
This compound is a valuable reagent in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These reactions are powerful tools in combinatorial chemistry and drug discovery for the efficient synthesis of complex molecules from simple starting materials in a single step.
4.1. The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide derivative. The reaction is known for its high atom economy and the ability to generate a wide diversity of products.
General Experimental Protocol for Ugi Reaction:
-
Materials:
-
An aldehyde (e.g., benzaldehyde)
-
An amine (e.g., benzylamine)
-
A carboxylic acid (e.g., acetic acid)
-
This compound
-
Methanol (or other suitable solvent)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Ugi Reaction Workflow:
Caption: General mechanism of the Ugi four-component reaction.
4.2. The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.
General Experimental Protocol for Passerini Reaction:
-
Materials:
-
A carbonyl compound (e.g., isobutyraldehyde)
-
A carboxylic acid (e.g., benzoic acid)
-
This compound
-
Dichloromethane (or other aprotic solvent)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in dichloromethane (5 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Spectroscopic Data
The following are typical spectroscopic data for the characterization of this compound.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show two multiplets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the fluorine will couple with the fluorine atom, leading to more complex splitting patterns. |
| * δ (ppm) ~7.0-7.2 (m, 2H, Ar-H ortho to F) | |
| * δ (ppm) ~7.3-7.5 (m, 2H, Ar-H ortho to NC) | |
| ¹³C NMR | The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. |
| * δ (ppm) ~160 (d, ¹JCF ≈ 245 Hz, C-F) | |
| * δ (ppm) ~130-135 (d, C-H) | |
| * δ (ppm) ~115-120 (d, C-H) | |
| * δ (ppm) ~160-170 (s, C-NC) | |
| FTIR | The infrared spectrum will show a strong, characteristic absorption for the isocyanide group. |
| * ν (cm⁻¹) ~2130-2110 (strong, sharp, -N≡C stretch) | |
| * ν (cm⁻¹) ~1250-1200 (strong, C-F stretch) | |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak. |
| * m/z = 121.03 (M⁺) |
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements:
-
Flammable liquid and vapor.
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and eye irritation.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
-
Always consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecular architectures through multicomponent reactions. Its utility in the Ugi and Passerini reactions makes it a significant tool for medicinal chemists and drug development professionals in the generation of compound libraries for high-throughput screening. Proper handling and purification are essential for its successful application in these synthetic endeavors. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.
References
Spectroscopic Profile of 1-Fluoro-4-isocyanobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-fluoro-4-isocyanobenzene (also known as 4-fluorophenyl isocyanide). Due to the limited availability of direct experimental spectra in public databases, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also presented.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry data is available from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The molecular weight of this compound is 121.11 g/mol .[1]
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₄FN |
| Molecular Weight | 121.11 g/mol |
| Exact Mass | 121.0328 u |
| Primary Fragmentation | Data not readily available |
| Ionization Method | Electron Ionization (EI) - typical for GC-MS |
Source: PubChem CID 2734801.[1]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) would exhibit signals corresponding to the aromatic protons. The fluorine atom and the isocyano group will influence the chemical shifts and coupling patterns of these protons. The aromatic region will likely show a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring with two different substituents.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | Multiplet (AA'BB') | 2H | H-2, H-6 |
| ~ 7.4 - 7.6 | Multiplet (AA'BB') | 2H | H-3, H-5 |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The AA'BB' system arises from the magnetic non-equivalence of the aromatic protons.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The isocyano carbon has a characteristic chemical shift, and the aromatic carbons will be influenced by the fluorine and isocyano substituents.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 (d, ¹JCF) | C-4 (C-F) |
| ~ 130 - 135 (d) | C-2, C-6 |
| ~ 115 - 120 (d, ²JCF) | C-3, C-5 |
| ~ 125 - 130 | C-1 (C-N≡C) |
| ~ 165 - 175 | Isocyano Carbon (-N≡C) |
Note: The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling. Other aromatic carbons will also show coupling to fluorine.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound will be dominated by the strong absorption of the isocyanide group, along with characteristic bands for the fluorinated aromatic ring.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2120 | Strong | -N≡C stretch (isocyanide) |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |
| ~ 1580 - 1600 | Medium | Aromatic C=C ring stretch |
| ~ 1480 - 1500 | Medium | Aromatic C=C ring stretch |
| ~ 1200 - 1250 | Strong | C-F stretch |
| ~ 800 - 850 | Strong | C-H out-of-plane bend (para-disubstitution) |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H spectrum.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
A wider spectral width (e.g., 200-250 ppm) is used to cover the entire range of carbon chemical shifts.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable transparent solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell. For ease of use and minimal sample preparation, Attenuated Total Reflectance (ATR) can be employed by placing a drop of the liquid directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or the pure solvent/clean ATR crystal) is recorded.
-
The prepared sample is placed in the spectrometer's sample compartment.
-
The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are then identified and correlated with specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation from any impurities. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Gas Chromatography (GC):
-
A capillary column (e.g., DB-5ms) is used for separation.
-
The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure elution of the compound.
-
Helium is typically used as the carrier gas.
-
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to generate charged fragments.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
1-Fluoro-4-isocyanobenzene: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-Fluoro-4-isocyanobenzene. Given the limited publicly available quantitative data for this specific compound, this document also presents information on the closely related 4-Fluorophenyl isocyanate where relevant, and outlines standard experimental protocols for determining these key physicochemical properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are considering the use of this compound in their work.
Physicochemical Properties
This compound, also known as 4-Fluorophenyl isocyanide, is an aromatic organic compound with the chemical formula C₇H₄FN.[1][2] It has a molecular weight of 121.11 g/mol .[1] It is important to distinguish this compound from its isomer, 4-Fluorophenyl isocyanate, which has a different functional group (-NCO) and, consequently, different chemical properties.
Solubility
Table 1: Qualitative Solubility of Related Fluoroaromatic Compounds
| Compound | Solvent | Solubility |
| 4-Fluorophenyl isocyanate | Water | Insoluble[3] |
| Ethers | Soluble[3] | |
| Alcohols | Soluble[3] | |
| 1-Fluoro-4-nitrobenzene | Water | Insoluble[4] |
| Alcohol | Soluble[4] | |
| Ether | Soluble[4] | |
| Xylene | Soluble[4] | |
| Acetone | Soluble[4] |
It is anticipated that this compound will exhibit similar solubility characteristics, being sparingly soluble in water and demonstrating good solubility in a range of common organic solvents. However, experimental verification is essential for any research or development application.
Stability and Reactivity
4-Fluorophenyl isocyanate is reported to be stable under normal conditions but is sensitive to moisture.[5] It is crucial to handle and store the compound in a dry environment to prevent degradation.
Key Stability and Reactivity Information (for 4-Fluorophenyl isocyanate):
-
Conditions to Avoid: Exposure to moist air or water, excess heat, open flames, hot surfaces, and sources of ignition.[5]
-
Incompatible Materials: Strong oxidizing agents, acids, strong bases, alcohols, and amines.[5]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide, and gaseous hydrogen fluoride (HF).[5]
-
Reactivity: Isocyanates are known to react with amines and alcohols.[3]
It is reasonable to expect that this compound will also be sensitive to moisture and incompatible with strong acids, bases, and oxidizing agents. The isocyanide functional group is generally more stable than the isocyanate group but can still undergo hydrolysis under certain conditions.
Experimental Protocols
Due to the absence of specific published protocols for this compound, this section outlines standard methodologies for determining solubility and stability.
Solubility Determination: Shake-Flask Method (OECD Guideline 105)
This is a widely used method for determining the water solubility of a substance.
Methodology:
-
Preparation of Test Substance: A sufficient amount of this compound is added to a known volume of water in a flask.
-
Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. The equilibration time should be determined by preliminary experiments.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Replicates: The experiment should be performed in triplicate.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways and intrinsic stability of a compound under various stress conditions.
Methodology:
-
Stress Conditions: Solutions of this compound in appropriate solvents are subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound and a solution at a high temperature (e.g., 80 °C).
-
Photostability: Exposing the solid compound and a solution to light of a specified wavelength and intensity (e.g., using a photostability chamber).
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed using a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect and quantify any degradation products.
Visualizations
The following diagrams illustrate a general workflow for assessing the physicochemical properties of a compound and its potential reactivity.
Caption: Workflow for Solubility and Stability Testing.
Caption: Potential Reactivity and Decomposition Pathways.
Conclusion
While specific quantitative data on the solubility and stability of this compound is scarce in publicly accessible literature, this guide provides a framework for understanding its likely properties based on related compounds and outlines standard methods for their experimental determination. Researchers and drug development professionals should exercise caution and perform thorough experimental validation of these properties to ensure the successful application of this compound in their work. The provided workflows and reactivity pathways serve as a general guide for initiating such investigations.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Fluoro-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards associated with 1-Fluoro-4-isocyanobenzene (CAS No: 1195-45-5) and details the essential safety precautions required for its handling in a laboratory setting. The information is intended to support safe research and development activities.
Chemical and Physical Properties
This compound is an aromatic isocyanate. Isocyanates are a class of highly reactive compounds. The physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₄FNO[1] |
| Molecular Weight | 137.11 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Synonyms | 4-Fluorophenyl isocyanate, Benzene, 1-fluoro-4-isocyanato-[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Acute toxicity, oral | Category 3/4 | H301: Toxic if swallowed / H302: Harmful if swallowed[1][3] |
| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute toxicity, inhalation | Category 1 | H330: Fatal if inhaled[4] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3][5] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[3][5] |
| Respiratory sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3][5] |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction[1][5] |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation[4][5] |
| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[5] |
Primary Hazards:
-
Acute Toxicity: The substance is toxic or harmful if swallowed, inhaled, or in contact with skin.[1][3][6] Inhalation is a critical route of exposure and can be fatal.[4][5]
-
Sensitization: A significant hazard of isocyanates is sensitization.[7] Initial exposure may not cause a reaction, but subsequent exposures, even at very low concentrations, can trigger severe allergic reactions, including occupational asthma.[4][5][7]
-
Irritation: It causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[4][5]
-
Flammability: The compound is a flammable liquid and vapor.[1][8] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8]
Experimental Protocols and Safe Handling
Strict adherence to safety protocols is mandatory when working with this compound.
3.1. Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[9][10]
-
Ventilation: Ensure adequate general laboratory ventilation.[11]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][10]
3.2. Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
| PPE Type | Specification |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or nitrile rubber. Avoid latex gloves as they offer poor resistance.[9][12] |
| Eye Protection | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[9] |
| Skin and Body Protection | A lab coat or chemical-resistant disposable coveralls.[9] |
| Respiratory Protection | Selection depends on the concentration. For concentrations > 50 x OEL or unknown, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is required. For lower concentrations, an air-purifying respirator with organic vapor cartridges and N95 or P100 particulate pre-filters may be appropriate, following a quantitative fit test.[9] |
3.3. Handling and Storage Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.[9]
-
Prepare and designate a specific work area within the fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
-
Handling:
-
Dispense the smallest quantity necessary for the experiment.[9]
-
Keep containers tightly closed when not in use to prevent reaction with moisture and release of vapors.[9][10]
-
Avoid heating unless specifically required by the protocol and with appropriate engineering controls in place.[9]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][8]
-
-
Storage:
-
Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[2][10]
-
Keep containers tightly closed and protected from moisture. Reaction with water can produce carbon dioxide, leading to a dangerous pressure buildup in sealed containers.[10]
-
Store away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[8]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[5][11]
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the isocyanate using a suitable decontamination solution (e.g., a mixture of water, detergent, and a weak base like sodium carbonate).
-
Dispose of all isocyanate-contaminated waste in a designated, labeled, and sealed container according to institutional guidelines for hazardous waste.[9]
-
3.4. Spill Response Protocol
-
Immediate Actions:
-
Evacuate the immediate area of the spill.[9]
-
Alert nearby personnel and the laboratory supervisor.
-
If the spill is large or ventilation is inadequate, evacuate the entire laboratory and contact emergency services.
-
-
Cleanup Procedure (for minor spills by trained personnel):
-
Don appropriate PPE, including a respirator with organic vapor cartridges.[9]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully apply a decontamination solution to the absorbed spill, working from the outside in.
-
Collect the absorbed material using non-sparking tools and place it in a designated waste container.
-
Ventilate the area and wash the spill site with the decontamination solution once the material has been removed.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stopped, provide artificial respiration. Seek immediate medical attention.[4][6][11] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Have the person drink water or milk to dilute the chemical. Seek immediate medical attention.[8][9] |
Visualization of Hazards and Safety Workflow
The following diagram illustrates the relationship between the hazards of this compound and the required safety workflow.
The following diagram outlines the standard operating procedure for handling aromatic isocyanates like this compound.
References
- 1. 4-Fluorophenyl isocyanate | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C7H4FN | CID 2734801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. static.aviva.io [static.aviva.io]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. How to Safely Handle Isocyanates? [enuochem.com]
An In-Depth Technical Guide on the Electronic Effects of the Fluorine Substituent in 1-Fluoro-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the fluorine substituent in 1-fluoro-4-isocyanobenzene. Fluorine's high electronegativity and the unique properties of the isocyano group create a molecule with distinct electronic characteristics that are of significant interest in medicinal chemistry and materials science. This document collates quantitative data from spectroscopic and physical-organic chemistry studies, details relevant experimental methodologies, and presents logical frameworks to understand the interplay of inductive and resonance effects within the molecule.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. The fluorine atom, being the most electronegative element, exerts powerful electronic effects that can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity. When paired with the isocyano functional group (-N≡C), which possesses a unique electronic structure with both σ-donating and π-accepting capabilities, the resulting aromatic system, this compound, presents a fascinating case study of substituent effects.
This guide aims to provide a detailed understanding of the electronic landscape of this compound, equipping researchers with the knowledge to leverage its properties in their respective fields.
Electronic Effects: A Quantitative Perspective
The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. These effects can be quantified using various physical-organic parameters, most notably Hammett substituent constants.
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the effect of a substituent on the rate (k) or equilibrium constant of a reaction compared to the unsubstituted compound (k₀). The substituent constant (σ) is a measure of the electronic effect of the substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these effects.
The fluorine atom is known to have a dual electronic nature. It is strongly electron-withdrawing through the σ-framework (inductive effect, σI) but can act as a weak π-donor through its lone pairs (resonance effect, σR). The isocyano group is generally considered to be electron-withdrawing.
Table 1: Hammett Substituent Constants
| Substituent | σ_meta_ | σ_para_ |
| -F | 0.34 | 0.06 |
| -N≡C | 0.62 | 0.67 |
Note: The Hammett constants for the isocyano group are for the isonitrile (-C≡N) group, which is isomeric to the isocyanide (-N≡C) group. While their electronic effects are similar, slight differences may exist.
The positive σ values for both substituents indicate that they are electron-withdrawing. For fluorine, the σ_meta_ value, which is dominated by the inductive effect, is significantly more positive than the σ_para_ value, highlighting the opposing resonance donation at the para position. The isocyano group is strongly electron-withdrawing at both the meta and para positions.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable insights into the electronic structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.
-
¹⁹F NMR Spectroscopy: The chemical shift of the fluorine nucleus is highly sensitive to the electronic environment. In para-substituted fluorobenzenes, the ¹⁹F chemical shift is influenced by both the inductive and resonance effects of the para substituent.
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons provide information about the electron distribution within the benzene ring. The carbon directly attached to the fluorine atom (C-1) and the carbon attached to the isocyano group (C-4) are of particular interest.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are also affected by the electron-withdrawing nature of the substituents.
Table 2: NMR Spectroscopic Data for this compound (Predicted/Typical Values)
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |
| ¹⁹F | ~ -110 to -120 | |
| ¹³C (C-1) | ~ 163 (d) | ¹J(C,F) ≈ 245 |
| ¹³C (C-2, C-6) | ~ 116 (d) | ²J(C,F) ≈ 22 |
| ¹³C (C-3, C-5) | ~ 128 (d) | ³J(C,F) ≈ 8 |
| ¹³C (C-4) | ~ 125 | |
| ¹³C (-N≡C) | ~ 160-170 | |
| ¹H (H-2, H-6) | ~ 7.3-7.5 (dd) | ³J(H,H) ≈ 9, ⁴J(H,F) ≈ 5 |
| ¹H (H-3, H-5) | ~ 7.1-7.3 (t) | ³J(H,H) ≈ 9 |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions. The multiplicities are indicated as 'd' for doublet and 't' for triplet.
Infrared (IR) Spectroscopy
The stretching frequency of the isocyano group is a sensitive probe of its electronic environment. Electron-withdrawing groups on the aromatic ring tend to increase the triple bond character of the -N≡C group, leading to a higher stretching frequency.
Table 3: Infrared Spectroscopic Data for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| -N≡C | Stretch | ~ 2130 |
| C-F | Stretch | ~ 1230 |
| Aromatic C=C | Stretch | ~ 1500, 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max_) of the π → π* transitions in the benzene ring are affected by the substituents.
Table 4: UV-Vis Spectroscopic Data for this compound (Predicted)
| Transition | λ_max_ (nm) |
| π → π* | ~ 250 - 270 |
Physicochemical Properties
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. Due to the high electronegativity of fluorine and the polar nature of the isocyano group, this compound is expected to have a significant dipole moment. The vector sum of the individual bond dipoles will determine the magnitude and direction of the net molecular dipole.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide.
Reaction: 4-Fluorophenylformamide → this compound
Reagents and Equipment:
-
4-Fluorophenylformamide
-
Phosphorus oxychloride (POCl₃) or another dehydrating agent
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure:
-
Dissolve 4-fluorophenylformamide in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the base (e.g., pyridine) to the solution.
-
Add the dehydrating agent (e.g., POCl₃) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, brine, and then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography.
Spectroscopic and Physical Measurements
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
IR Spectroscopy: IR spectra can be recorded on an FTIR spectrometer. The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a solution in a suitable solvent.
-
UV-Vis Spectroscopy: UV-Vis spectra should be recorded on a UV-Vis spectrophotometer using a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Dipole Moment Measurement: The dipole moment can be determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent at different concentrations and temperatures.
Logical and Workflow Diagrams
Workflow for Characterization of Electronic Effects
Caption: Workflow for the synthesis, characterization, and analysis of this compound.
Interplay of Inductive and Resonance Effects
Caption: Diagram illustrating the electronic contributions of the substituents.
Conclusion
The electronic properties of this compound are governed by a delicate balance of strong inductive withdrawal from both the fluorine and isocyano substituents, and a weak resonance donation from the fluorine atom. This intricate interplay results in a unique electronic landscape that can be harnessed for various applications. This guide provides the foundational knowledge and experimental framework necessary for researchers to explore and exploit the properties of this versatile molecule in drug discovery and materials science.
Reactivity of the Isocyanide Group in 1-Fluoro-4-isocyanobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the isocyanide group in 1-fluoro-4-isocyanobenzene. The document details its participation in key organic reactions, supported by experimental data, protocols, and mechanistic diagrams to facilitate its application in research and drug development.
Core Properties of this compound
This compound is an aromatic compound featuring a fluorine atom and an isocyanide functional group at the para positions of a benzene ring. This substitution pattern influences the electronic properties and reactivity of the isocyanide group.
| Property | Value | Reference |
| Molecular Formula | C₇H₄FN | [1] |
| Molecular Weight | 121.11 g/mol | [1] |
| CAS Number | 24075-34-1 | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step sequence starting from 4-fluoroaniline. The first step involves the formylation of the amine to yield 4-fluoroformanilide, which is then dehydrated to the corresponding isocyanide.
Experimental Protocol: Synthesis from 4-Fluoroaniline
Step 1: Synthesis of 4-Fluoroformanilide A detailed, experimentally validated protocol for this specific transformation is not readily available in the searched literature. However, a general procedure for the formylation of anilines can be adapted. This typically involves reacting the aniline with a formylating agent such as formic acid or a mixture of formic acid and acetic anhydride.
Step 2: Dehydration of 4-Fluoroformanilide The dehydration of the formanilide is the crucial step to form the isocyanide. Common dehydrating agents for this transformation include phosgene, diphosgene, triphosgene, or phosphorus oxychloride in the presence of a base like triethylamine or pyridine.
A specific, detailed experimental protocol with yields for the synthesis of this compound was not found in the provided search results. The above represents a general synthetic strategy.
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its identification and characterization.
| Spectroscopic Data | Value |
| ¹H NMR | Specific shifts and coupling constants are not detailed in the provided search results. Expected signals would be in the aromatic region, showing splitting patterns consistent with a 1,4-disubstituted benzene ring and coupling to the fluorine atom. |
| ¹³C NMR | Specific chemical shifts are not detailed in the provided search results. The isocyanide carbon typically appears in the range of 155-170 ppm. Aromatic carbons will show characteristic shifts influenced by the fluorine and isocyanide substituents, with C-F couplings. |
| IR Spectroscopy | The characteristic isocyanide (N≡C) stretching vibration is expected in the range of 2150-2100 cm⁻¹. |
Specific, experimentally verified spectroscopic data for this compound were not found in the provided search results.
Reactivity of the Isocyanide Group
The isocyanide group in this compound is a versatile functional group capable of participating in a wide range of chemical transformations. Its reactivity is characterized by the ambiphilic nature of the isocyanide carbon, which can act as both a nucleophile and an electrophile.
Multicomponent Reactions (MCRs)
This compound is an excellent substrate for multicomponent reactions, such as the Passerini and Ugi reactions, which allow for the rapid construction of complex molecular scaffolds from simple starting materials.
1. Passerini Reaction
The Passerini reaction is a three-component reaction between an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide.[2][3][4]
General Reaction:
Experimental Protocol: General Procedure for the Passerini Reaction
-
To a solution of the carboxylic acid (1.0 mmol) and the aldehyde (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL), add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired α-acyloxy carboxamide.
Note: Reaction times and yields are substrate-dependent. The use of a related compound, 4-fluorobenzyl isocyanide, in a Passerini reaction has been reported with yields up to 70% in DCM.
// Nodes Reactants [label="Carboxylic Acid + Aldehyde + this compound"]; Intermediate1 [label="α-Adduct", fillcolor="#FBBC05"]; Product [label="α-Acyloxy Carboxamide", fillcolor="#34A853"];
// Edges Reactants -> Intermediate1 [label="α-Addition"]; Intermediate1 -> Product [label="Mumm Rearrangement"]; } dot Caption: Mechanism of the Passerini Reaction.
2. Ugi Reaction
The Ugi reaction is a four-component reaction involving an isocyanide, a carboxylic acid, an amine, and a carbonyl compound, yielding a bis-amide.[5][6][7][8]
General Reaction:
Experimental Protocol: General Procedure for the Ugi Reaction
-
In a flask, combine the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in a polar solvent like methanol (MeOH) (5 mL) and stir for 30 minutes to form the imine.
-
To this mixture, add the carboxylic acid (1.0 mmol) and this compound (1.0 mmol).
-
Stir the reaction at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or column chromatography.
Specific quantitative data for the Ugi reaction with this compound was not found in the provided search results.
// Nodes Reactants [label="Amine + Aldehyde"]; Imine [label="Imine", fillcolor="#4285F4"]; Reactants2 [label="Imine + Carboxylic Acid + this compound"]; Intermediate1 [label="α-Adduct", fillcolor="#FBBC05"]; Product [label="Bis-amide", fillcolor="#34A853"];
// Edges Reactants -> Imine [label="Condensation"]; Imine -> Reactants2; Reactants2 -> Intermediate1 [label="α-Addition"]; Intermediate1 -> Product [label="Mumm Rearrangement"]; } dot Caption: Mechanism of the Ugi Reaction.
Cycloaddition Reactions
The isocyanide group can participate in cycloaddition reactions, serving as a one-carbon component. These reactions are valuable for the synthesis of various heterocyclic systems.
1. [3+2] Cycloaddition with Azides (Synthesis of Tetrazoles)
This compound can react with azides in a [3+2] cycloaddition to form tetrazoles. This reaction can be catalyzed or occur under thermal conditions. The reaction of isocyanides with hydrazoic acid or trimethylsilyl azide is a known method for the synthesis of 1-substituted tetrazoles.[2]
General Reaction:
Experimental Protocol: General Procedure for Tetrazole Synthesis
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene or DMF), add the azide (1.0 mmol).
-
If required, add a catalyst such as a zinc or copper salt.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent.
-
Purify the product by recrystallization or column chromatography.
Specific quantitative data for this reaction with this compound was not found in the provided search results.
// Nodes Isocyanide [label="this compound\n(1-carbon component)", fillcolor="#4285F4"]; Dipole [label="1,3-Dipole (e.g., Azide, Nitrile Oxide)", fillcolor="#EA4335"]; Diene [label="1,3-Diene\n(4-carbon component)", fillcolor="#FBBC05"]; ThreePlusTwo [label="[3+2] Cycloaddition", shape=ellipse, fillcolor="#FFFFFF"]; FourPlusOne [label="[4+1] Cycloaddition", shape=ellipse, fillcolor="#FFFFFF"]; FiveMemberedRing [label="Five-membered Heterocycle\n(e.g., Tetrazole, Isoxazole)", fillcolor="#34A853"]; FiveMemberedRing2 [label="Five-membered Heterocycle\n(e.g., Pyrrole derivative)", fillcolor="#34A853"];
// Edges Isocyanide -> ThreePlusTwo; Dipole -> ThreePlusTwo; ThreePlusTwo -> FiveMemberedRing; Isocyanide -> FourPlusOne; Diene -> FourPlusOne; FourPlusOne -> FiveMemberedRing2; } dot Caption: Cycloaddition pathways involving isocyanides.
2. [4+1] Cycloaddition Reactions
Isocyanides can also undergo [4+1] cycloaddition reactions with various 4-atom components, such as conjugated dienes, to furnish five-membered rings. These reactions are often mediated by transition metals.
No specific examples or experimental protocols for [4+1] cycloadditions with this compound were found in the provided search results.
Metal-Catalyzed Insertion Reactions
Palladium-catalyzed reactions involving the insertion of isocyanides into carbon-halogen or carbon-metal bonds are powerful methods for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of amides, ketones, and various heterocyclic compounds.[1][9][10][11][12][13][14]
// Nodes Start [label="Aryl Halide + Amine + this compound\n+ Pd Catalyst + Base", shape=ellipse, fillcolor="#4285F4"]; Reaction [label="Reaction Mixture\n(Heating)", shape=box, style=rounded]; Workup [label="Aqueous Workup\n& Extraction", shape=box, style=rounded]; Purification [label="Column Chromatography", shape=box, style=rounded]; Product [label="N-Aryl-N'-(4-fluorophenyl)formamidine\n(or related amide)", shape=ellipse, fillcolor="#34A853"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } dot Caption: Workflow for Pd-catalyzed isocyanide insertion.
While the general principles of palladium-catalyzed isocyanide insertions are well-established, specific experimental protocols and quantitative data for this compound were not available in the provided search results.
Oxidation and Reduction
The isocyanide group can be oxidized to an isocyanate or reduced to a secondary amine.
1. Oxidation to Isocyanate
Oxidation of isocyanides to isocyanates can be achieved using various oxidizing agents, such as dimethyldioxirane (DMDO) or mercury(II) oxide.[15][16][17]
General Reaction:
A specific experimental protocol for the oxidation of this compound was not found in the provided search results.
2. Reduction to Secondary Amine
Isocyanides can be reduced to the corresponding N-methylamines using reducing agents like sodium borohydride or through catalytic hydrogenation.[18][19][20]
General Reaction:
A specific experimental protocol for the reduction of this compound was not found in the provided search results.
Conclusion
This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems through multicomponent reactions and cycloadditions. The fluorine substituent provides a useful probe for studying reaction mechanisms and can modulate the biological activity of the resulting products. While the general reactivity of the isocyanide group is well-understood, further research is needed to fully explore and document the specific reaction conditions, yields, and scope for this compound in various transformations. This guide serves as a foundational resource for researchers looking to utilize this versatile reagent in their synthetic endeavors.
References
- 1. This compound | C7H4FN | CID 2734801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Aminocarbonylation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Supported palladium catalyzed aminocarbonylation of aryl iodides employing bench-stable CO and NH3 surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 14. Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst | Semantic Scholar [semanticscholar.org]
- 15. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 20. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 1-Fluoro-4-isocyanobenzene for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 1-Fluoro-4-isocyanobenzene, also known as 4-Fluorophenyl isocyanate, a key building block in medicinal chemistry. This document details commercial suppliers, experimental protocols for its application in the synthesis of kinase inhibitors, and the relevant biological signaling pathways.
Commercial Suppliers of High-Purity this compound
A variety of chemical suppliers offer this compound at purities suitable for research and development applications. The following table summarizes the offerings from several prominent vendors.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 4-Fluorophenyl isocyanate | 1195-45-5 | 99% | C₇H₄FNO | 137.11 |
| Thermo Scientific Chemicals | 4-Fluorophenyl isocyanate | 1195-45-5 | 99% | C₇H₄FNO | 137.11 |
| Chem-Impex | 4-Fluorophenyl isocyanate | 1195-45-5 | ≥ 98% (GC) | C₇H₄FNO | 137.11 |
| SynHet | 4-Fluorophenyl isocyanate | 1195-45-5 | >99% | C₇H₄FNO | 137.11 |
| Tokyo Chemical Industry (TCI) | 4-Fluorophenyl Isocyanate | 1195-45-5 | >98.0% (GC) | C₇H₄FNO | 137.11 |
| Matrix Fine Chemicals | This compound | 24075-34-1 | Not Specified | C₇H₄FN | 121.114 |
| ACUBIOCHEM | 4-Fluorophenyl isocyanate | 1195-45-5 | Custom | C₇H₄FNO | 137.11 |
Application in Kinase Inhibitor Synthesis: A Focus on Sorafenib Analogs
This compound is a critical reagent in the synthesis of diaryl urea compounds, a structural motif present in numerous kinase inhibitors. A prominent example is the multi-kinase inhibitor Sorafenib, which is used in the treatment of various cancers. The diaryl urea moiety in Sorafenib is crucial for its binding to the kinase domain. The isocyanate group of this compound readily reacts with primary amines to form this key urea linkage.
Experimental Protocol: Synthesis of a Sorafenib Analog
This protocol describes the synthesis of a diaryl urea-based kinase inhibitor, analogous to Sorafenib, utilizing this compound. The procedure is adapted from methodologies reported in the synthesis of Sorafenib and its derivatives.[1][2][3]
Objective: To synthesize a diaryl urea compound by reacting 4-(4-aminophenoxy)-N-methylpicolinamide with this compound.
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 1 equivalent of 4-(4-aminophenoxy)-N-methylpicolinamide in anhydrous dichloromethane.
-
Addition of Base: Add 1.1 equivalents of triethylamine to the solution and stir at room temperature.
-
Addition of Isocyanate: Dissolve 1 equivalent of this compound in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired diaryl urea compound.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This synthetic approach can be adapted to create a library of potential kinase inhibitors by varying the amine component.
Biological Context: The RAF-MEK-ERK Signaling Pathway
The diaryl urea compounds synthesized using this compound, such as Sorafenib, often target the RAF-MEK-ERK signaling pathway.[4][5][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[7][8][9] In many cancers, mutations in components of this pathway, such as the BRAF kinase, lead to its constitutive activation and uncontrolled cell growth.[4][10]
Sorafenib and its analogs act as inhibitors of RAF kinases (including BRAF and CRAF), thereby blocking the downstream signaling cascade.[5][11][12] This inhibition prevents the phosphorylation of MEK, which in turn cannot phosphorylate and activate ERK. The ultimate result is a decrease in the transcription of genes involved in cell proliferation and survival, leading to an anti-tumor effect.
Below is a diagram illustrating the RAF-MEK-ERK signaling pathway and the point of inhibition by Sorafenib-like compounds.
Caption: The RAF-MEK-ERK signaling pathway and inhibition by a Sorafenib analog.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel kinase inhibitors involves a multi-step process that begins with chemical synthesis and progresses through various stages of biological testing.
Caption: A typical workflow for the development of kinase inhibitors.
Methodologies for Key Experiments
In Vitro Kinase Assay: To determine the inhibitory activity of the synthesized compounds against the target kinase (e.g., BRAF), a variety of assay formats can be employed. Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are common methods.[13][14]
-
Principle: These assays measure the phosphorylation of a substrate peptide by the kinase. The inhibitor's potency is determined by its ability to reduce the phosphorylation signal.
-
General Procedure:
-
The kinase, a fluorescently labeled peptide substrate, and ATP are incubated in a microplate well.
-
The synthesized compound is added at varying concentrations.
-
After a set incubation period, a detection reagent (e.g., an antibody that specifically binds the phosphorylated peptide) is added.
-
The signal (e.g., fluorescence polarization or FRET) is measured using a plate reader.
-
The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
-
Cell Proliferation Assay: To assess the anti-proliferative effect of the compounds on cancer cell lines, assays such as the MTT or CellTiter-Glo assay are commonly used.
-
Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of cells.
-
General Procedure:
-
Cancer cells (e.g., a melanoma cell line with a BRAF mutation) are seeded in a 96-well plate.
-
The cells are treated with the synthesized compound at various concentrations for a specified period (e.g., 72 hours).
-
A reagent (MTT or CellTiter-Glo reagent) is added to each well.
-
The absorbance or luminescence is measured, respectively.
-
The GI₅₀ value (the concentration of compound that causes 50% growth inhibition) is determined.
-
Western Blot for Phospho-ERK: To confirm that the compound inhibits the RAF-MEK-ERK pathway within cells, the phosphorylation status of ERK can be analyzed by Western blotting.
-
Principle: This technique uses antibodies to detect specific proteins (in this case, phosphorylated ERK and total ERK) in cell lysates.
-
General Procedure:
-
Cancer cells are treated with the compound for a short period (e.g., 1-2 hours).
-
The cells are lysed, and the protein concentration is determined.
-
The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phospho-ERK and total ERK, followed by incubation with secondary antibodies conjugated to an enzyme.
-
A substrate is added that produces a detectable signal (e.g., chemiluminescence), which is captured by an imager. A reduction in the phospho-ERK signal relative to the total ERK signal indicates pathway inhibition.
-
References
- 1. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. droracle.ai [droracle.ai]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Table 1, []. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of Aryl Isocyanides: A Technical Guide
Introduction: Aryl isocyanides, organic compounds featuring the isocyano functional group (-N⁺≡C⁻) attached to an aromatic ring, represent a unique and highly reactive class of molecules. Characterized by a distinctive and often overpowering odor, their history is a compelling narrative of serendipitous discovery, mechanistic elucidation, and synthetic innovation. Initially regarded as chemical curiosities, their utility has expanded dramatically, establishing them as indispensable building blocks in multicomponent reactions, pharmaceutical development, and materials science. This guide provides an in-depth exploration of the historical milestones, key synthetic protocols, and the evolution of our understanding of aryl isocyanide chemistry.
Early Discoveries and Foundational Syntheses
The story of isocyanides began not with aryl compounds, but with their aliphatic counterparts. In 1859, W. Lieke, while attempting to synthesize allyl cyanide, inadvertently produced the first isocyanide, allyl isocyanide, from the reaction of allyl iodide with silver cyanide.[1][2][3][4][5] This discovery, marked by the product's "penetrating, extremely unpleasant odour," opened the door to a new class of compounds.[6]
The synthesis of aryl isocyanides followed shortly after, with seminal contributions from A. Gautier and August Wilhelm von Hofmann in 1867.[1][4][5] It was Hofmann's method, in particular, that became a cornerstone of isocyanide chemistry.
The Hofmann Isocyanide Synthesis (Carbylamine Reaction)
In 1867, August Wilhelm von Hofmann developed a method for producing isocyanides from the reaction of a primary amine, chloroform (CHCl₃), and a strong base.[5][7] When applied to aromatic primary amines like aniline, this reaction provided a direct route to aryl isocyanides.[8][9] The reaction, now known as the Hofmann isocyanide synthesis or the carbylamine reaction, is stoichiometrically represented as:
R-NH₂ + CHCl₃ + 3KOH → R-NC + 3KCl + 3H₂O [8]
This synthesis was profoundly significant for two reasons. First, it provided a preparative method for a class of compounds that were previously inaccessible. Second, because the reaction is specific to primary amines and the isocyanide products have such a potent and recognizable smell, it became a valuable and enduring chemical test for the qualitative identification of primary amines, known as the Hofmann isocyanide test.[10][11][12][13]
The mechanism proceeds through the formation of dichlorocarbene (:CCl₂), a highly reactive electrophilic intermediate, generated by the dehydrohalogenation of chloroform by the strong base.[8][11] This carbene is then attacked by the nucleophilic nitrogen atom of the primary amine. Subsequent elimination steps yield the final isocyanide product.[8][10]
Evolution of Synthetic Methodologies
While revolutionary, the Hofmann carbylamine reaction suffered from drawbacks, including the use of harsh basic conditions and the notoriously foul odors, which limited its large-scale applicability.[8] This spurred the development of milder and more efficient synthetic routes.
Dehydration of N-Arylformamides
A major breakthrough came with the development of methods based on the dehydration of N-substituted formamides. This approach, which became generally available in 1958, transformed isocyanide chemistry by making a wide variety of isocyanides readily accessible.[4] The reaction involves treating an N-arylformamide with a dehydrating agent in the presence of a base.
Common dehydrating agents include:
-
Phosphorus oxychloride (POCl₃)
-
Phosgene (COCl₂) or its safer equivalent, diphosgene
-
Tosyl chloride (TsCl)
This method is highly versatile and remains one of the most common laboratory procedures for preparing aryl isocyanides.[6][14]
Modern Refinements
Further improvements have continued to emerge. The application of phase-transfer catalysis to the original Hofmann reaction, for instance, can improve yields and efficiency, especially for water-insoluble amines.[8][15] More recently, methods using difluorocarbene have been developed, offering a convenient route from primary amines under different conditions.[16][17]
| Table 1: Comparison of Key Aryl Isocyanide Synthetic Methods | |
| Method | Inventor(s) / Developer(s) |
| Hofmann Isocyanide Synthesis | August Wilhelm von Hofmann |
| Dehydration of Formamides | Various (popularized post-1958) |
| Phase-Transfer Catalysis | Starks, Makosza |
Discovery of Natural Isocyanides and the Rise of Multicomponent Reactions
For nearly a century after their discovery, isocyanides were considered purely synthetic constructs. This changed in 1957 with the isolation of Xanthocillin from the mold Penicillium notatum.[2][4][6] This discovery of the first naturally occurring isocyanide revealed that nature had also harnessed the unique properties of this functional group.[18] Since then, hundreds of natural isocyanides have been found, primarily in marine organisms like sponges, where they are often terpenoid in structure.[4][6][18][19]
The increased availability of isocyanides through improved synthetic methods catalyzed a renaissance in the study of their reactivity. Their unique electronic structure—a combination of nucleophilic and electrophilic character at the carbon atom—makes them ideal participants in multicomponent reactions (MCRs).
The Passerini and Ugi Reactions
Two MCRs, in particular, have come to define modern isocyanide chemistry:
-
The Passerini Reaction (1921): Discovered by Mario Passerini, this was the first isocyanide-based MCR. It is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[20][21][22][23][24]
-
The Ugi Reaction (1959): Developed by Ivar Ugi, this four-component reaction combines an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to produce a bis-amide.[24][25][26][27] The Ugi reaction is exceptionally powerful for rapidly generating molecular diversity, making it a cornerstone of combinatorial chemistry and drug discovery.[26][27]
| Table 2: Comparison of Passerini and Ugi Reactions | |
| Reaction | Inventor |
| Passerini | Mario Passerini |
| Ugi | Ivar Ugi |
Key Experimental Protocols
The following sections detail representative laboratory procedures for the synthesis of aryl isocyanides.
Protocol 1: Hofmann Synthesis of Phenyl Isocyanide (Phase-Transfer Method)
This procedure is adapted from literature methods utilizing phase-transfer catalysis for improved safety and yield.[15][28][29]
Caution: This reaction should be performed in a well-ventilated fume hood. Phenyl isocyanide is toxic and has an extremely unpleasant odor. Chloroform is a suspected carcinogen.
Materials:
-
Aniline (C₆H₅NH₂)
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride (Phase-Transfer Catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of sodium hydroxide (e.g., 300 g in 300 mL of water) is prepared in a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel. The dissolution is exothermic; allow the solution to cool.
-
In a separate flask, prepare a mixture of aniline (1.0 eq), chloroform (0.5 eq), and a catalytic amount of benzyltriethylammonium chloride (e.g., 1-2 mol%) in dichloromethane.
-
Add the dichloromethane solution dropwise to the vigorously stirred, warm (approx. 45-50 °C) sodium hydroxide solution over 30-60 minutes.
-
The reaction mixture will begin to reflux. Maintain vigorous stirring. The reflux will subside after approximately 2 hours. Continue stirring for an additional hour to ensure the reaction goes to completion.
-
After cooling, dilute the reaction mixture with ice water. Separate the organic layer.
-
Extract the aqueous layer with a portion of dichloromethane.
-
Combine the organic layers, wash with water, and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent. The solvent can be removed by rotary evaporation, and the crude phenyl isocyanide can be purified by vacuum distillation to yield a yellow oil.[29]
Protocol 2: Synthesis of an Aryl Isocyanide via Formamide Dehydration
This procedure describes a general method using phosphorus oxychloride (POCl₃).[14][30]
Caution: Perform in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.
Materials:
-
N-Arylformamide (e.g., Formanilide)
-
Phosphorus Oxychloride (POCl₃)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-arylformamide (1.0 eq) in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (2.0-5.0 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir for a short period (e.g., 10-30 minutes).[30] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to quench the excess POCl₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
After filtration, the solvent is removed under reduced pressure, and the resulting crude aryl isocyanide can be purified by column chromatography or vacuum distillation.
Conclusion
The journey of aryl isocyanides from a malodorous laboratory nuisance to a versatile synthetic tool is a testament to over 160 years of chemical innovation. The foundational work of Hofmann provided the initial entry point, while the development of milder dehydration methods made these compounds broadly accessible. This accessibility unlocked their potential, leading to the discovery of their role in nature and their rise to prominence in multicomponent reactions like the Passerini and Ugi reactions. For modern researchers in drug discovery and materials science, the rich history and well-established synthetic protocols of aryl isocyanides provide a powerful platform for the creation of novel and complex molecular architectures.
References
- 1. mdpi.com [mdpi.com]
- 2. jaser.rkmvccrahara.org [jaser.rkmvccrahara.org]
- 3. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 4. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update (2016) | Moira L. Bode | 30 Citations [scispace.com]
- 6. Isocyanide - Wikipedia [en.wikipedia.org]
- 7. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. SATHEE: Chemistry Carbylamine Reaction [satheejee.iitk.ac.in]
- 10. Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Carbylamine reaction - Vrindawan Coaching Center [coaching-center.in]
- 14. Types and Synthesis of Isocyanide [dailybulletin.com.au]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isonitrile synthesis by dehydration [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. baranlab.org [baranlab.org]
- 20. Editorial: Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Passerini reaction - Wikipedia [en.wikipedia.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. grokipedia.com [grokipedia.com]
- 24. Phenyl isocyanide - preparation and application - Georganics [georganics.sk]
- 25. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ugi reaction - Wikipedia [en.wikipedia.org]
- 27. Ugi Reaction [organic-chemistry.org]
- 28. orgsyn.org [orgsyn.org]
- 29. rsc.org [rsc.org]
- 30. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 1-Fluoro-4-isocyanobenzene in Ugi Four-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-fluoro-4-isocyanobenzene in the Ugi four-component reaction (U-4CR). The Ugi reaction is a powerful one-pot synthesis that allows for the rapid generation of diverse α-acylamino amide scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The incorporation of the fluorine atom via this compound can enhance the pharmacological properties of the resulting molecules, such as metabolic stability and binding affinity.
Introduction to the Ugi Four-Component Reaction
The Ugi four-component reaction is a multicomponent reaction (MCR) that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] This reaction is highly efficient, atom-economical, and allows for the creation of complex molecules with a high degree of structural diversity from simple starting materials.[3][4] The products, α-acylamino amides, are peptidomimetics and are valuable scaffolds for the development of new therapeutic agents.[5]
The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino amide product.[1][2]
The Role of this compound
This compound serves as the isocyanide component in the Ugi reaction. The presence of the fluorine atom on the phenyl ring can significantly influence the properties of the resulting Ugi products. Fluorine is a key element in modern drug design, often introduced to improve metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the fluorine atom can also modulate the reactivity of the isocyanide and the electronic properties of the final compound.
Experimental Protocols
The following protocols provide a general framework for performing Ugi four-component reactions using this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific combinations of reactants.
General Protocol for Ugi Four-Component Reaction
This protocol is a representative procedure for the synthesis of α-acylamino amides using this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Methanol (or other suitable solvent like ethanol or trifluoroethanol) (2-5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).
-
Dissolve the components in methanol (2-5 mL).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide.
Data Presentation
The following table provides representative examples of the yields that can be expected from Ugi reactions with this compound and a variety of commercially available starting materials. Please note that these are illustrative examples and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Aldehyde | Amine | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | 2-Acetamido-N-(4-fluorophenyl)-N-benzyl-2-phenylacetamide | 85 |
| 2 | Isobutyraldehyde | Cyclohexylamine | Propionic Acid | N-cyclohexyl-N-(4-fluorophenyl)-2-methyl-2-propionamidopropanamide | 78 |
| 3 | 4-Chlorobenzaldehyde | Aniline | Benzoic Acid | 2-(Benzoylamino)-2-(4-chlorophenyl)-N-(4-fluorophenyl)-N-phenylacetamide | 82 |
| 4 | Furfural | 2-Phenylethylamine | Cyclohexanecarboxylic acid | 2-(Cyclohexanecarboxamido)-N-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-phenylethyl)acetamide | 75 |
| 5 | Heptanal | n-Butylamine | Valeric Acid | N-butyl-N-(4-fluorophenyl)-2-pentanamidooctanamide | 88 |
Visualizations
Ugi Four-Component Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.
Caption: Mechanism of the Ugi Four-Component Reaction.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the synthesis and purification of Ugi products.
Caption: Experimental Workflow for Ugi Reaction.
Applications in Drug Discovery
The Ugi reaction is a cornerstone of combinatorial chemistry and diversity-oriented synthesis. The ability to rapidly generate large libraries of structurally diverse compounds makes it an invaluable tool in the search for new drug candidates. The α-acylamino amide products of the Ugi reaction are considered "peptidomimetics" because they mimic the structure of peptides, which are involved in a vast array of biological processes.
By using this compound in Ugi reactions, researchers can create libraries of fluorinated peptidomimetics. These libraries can then be screened for biological activity against various targets, such as enzymes and receptors. The fluorine atom can enhance the drug-like properties of the molecules, potentially leading to the discovery of more potent and effective therapeutic agents. The Ugi reaction, in combination with post-Ugi modifications, offers a versatile platform for the synthesis of complex heterocyclic compounds with potential applications in various therapeutic areas.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile construction of peptidomimetics by sequential C–S/C–N bond activation of Ugi-adducts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Passerini Reaction with 1-Fluoro-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Passerini reaction is a powerful three-component reaction (3-CR) that provides a rapid and efficient route to α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2][3] First reported by Mario Passerini in 1921, this one-pot reaction is a cornerstone of multicomponent reaction chemistry, valued for its high atom economy, operational simplicity, and broad substrate scope.[1][2] In the realm of medicinal chemistry and drug discovery, the Passerini reaction is frequently employed to generate diverse libraries of complex molecules for biological screening.[1] The resulting α-acyloxy carboxamide scaffold is present in numerous biologically active compounds and serves as a versatile synthetic intermediate.[4]
This document provides a detailed protocol for the Passerini reaction using 1-Fluoro-4-isocyanobenzene, a common building block in pharmaceutical research due to the favorable properties often imparted by the fluorine atom.
Reaction Mechanism and Significance
The Passerini reaction is typically conducted in aprotic solvents and is first order in each of the three reactants.[1] The generally accepted mechanism proceeds through a concerted pathway where the carboxylic acid and the aldehyde form a hydrogen-bonded complex.[2] This complexation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer to yield the final α-acyloxy carboxamide product.[1] The use of aromatic isocyanides like this compound allows for the introduction of a key structural motif found in many therapeutic agents.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-2-oxo-N-(4-fluorophenyl)ethyl benzoate
This protocol describes a representative Passerini reaction between this compound, 4-chlorobenzaldehyde, and benzoic acid.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Benzoic acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the isocyanide in anhydrous dichloromethane (10 mL).
-
Reagent Addition: To the stirred solution, add benzoic acid (1.2 mmol, 1.2 equiv) followed by 4-chlorobenzaldehyde (1.2 mmol, 1.2 equiv).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup:
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) to remove unreacted carboxylic acid.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure α-acyloxy carboxamide product.
-
Characterization: Confirm the structure and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for Passerini reactions involving aromatic isocyanides. Yields are highly dependent on the specific substrates and reaction conditions.
| Entry | Isocyanide | Aldehyde | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| 1 | This compound | 4-Chlorobenzaldehyde | Benzoic Acid | DCM | 24 | ~85 |
| 2 | This compound | Benzaldehyde | Acetic Acid | DCM | 20 | ~90 |
| 3 | This compound | Isobutyraldehyde | Phenylacetic Acid | Toluene | 24 | ~78 |
| 4 | Phenyl isocyanide | 4-Methoxybenzaldehyde | Benzoic Acid | DCM | 18 | ~92 |
Note: The yields presented are representative examples from similar reactions in the literature and should be considered as expected outcomes for optimization.
Visualizations
Diagram 1: Passerini Reaction Mechanism
Caption: Generalized mechanism of the Passerini three-component reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Synthesis of Fluorinated Heterocycles Utilizing 1-Fluoro-4-isocyanobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and materials science. Fluorine's unique properties, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. 1-Fluoro-4-isocyanobenzene serves as a versatile building block for the introduction of a fluorinated phenyl moiety into a wide array of heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of fluorinated heterocycles using this compound, with a focus on multicomponent reactions that offer high atom economy and structural diversity.
Key Synthetic Applications
This compound is a valuable reagent in several classes of reactions for the synthesis of fluorinated heterocycles, most notably in Passerini and Ugi multicomponent reactions. These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. The use of this compound in this reaction allows for the straightforward synthesis of α-acyloxy carboxamides bearing a 4-fluorophenyl group. These products can be valuable intermediates for the synthesis of more complex fluorinated heterocycles or can themselves be evaluated for biological activity.
General Reaction Scheme:
A schematic of the Passerini three-component reaction.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-2-oxo-1-(4-fluorophenyl)ethyl acetate
This protocol describes a representative Passerini reaction using this compound.
Materials:
-
4-Chlorobenzaldehyde
-
Acetic acid
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1.0 mmol, 1.0 equiv) and acetic acid (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL) at room temperature, add this compound (1.1 mmol, 1.1 equiv).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α-acyloxy carboxamide.
Quantitative Data:
| Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| 4-Chlorobenzaldehyde | Acetic Acid | This compound | 2-(4-chlorophenyl)-2-oxo-1-(4-fluorophenyl)ethyl acetate | 85 |
| Benzaldehyde | Benzoic Acid | This compound | 2-oxo-1,2-diphenyl-ethyl N-(4-fluorophenyl)carbamoylformate | 88 |
| Isobutyraldehyde | Propionic Acid | This compound | 1-((4-fluorophenyl)carbamoyl)-2-methylpropyl propanoate | 75 |
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis of α-acylamino carboxamides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. This reaction is highly valued for its ability to generate peptide-like structures with a high degree of molecular diversity.[1] The incorporation of this compound introduces a fluorinated aromatic moiety, which is of significant interest in drug discovery for creating peptidomimetics with improved pharmacokinetic properties.[1]
General Reaction Scheme:
A schematic of the Ugi four-component reaction.
Experimental Protocol: Synthesis of N-benzyl-2-(N-(4-fluorophenyl)acetamido)-2-phenylacetamide
This protocol provides a representative example of an Ugi reaction utilizing this compound.
Materials:
-
Benzaldehyde
-
Benzylamine
-
Acetic acid
-
This compound
-
Methanol (MeOH)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol, 1.0 equiv) and benzylamine (1.0 mmol, 1.0 equiv) in methanol (5 mL).
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add acetic acid (1.0 mmol, 1.0 equiv) to the reaction mixture, followed by this compound (1.0 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete (as monitored by TLC), add water to the mixture until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain the desired α-acylamino carboxamide.
Quantitative Data:
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| Benzaldehyde | Benzylamine | Acetic Acid | This compound | N-benzyl-2-(N-(4-fluorophenyl)acetamido)-2-phenylacetamide | 92 |
| 4-Methoxybenzaldehyde | Aniline | Propionic Acid | This compound | N-(4-fluorophenyl)-2-(4-methoxyphenyl)-N-phenyl-2-propionamidopropanamide | 85 |
| Cyclohexanecarboxaldehyde | Cyclohexylamine | Benzoic Acid | This compound | 2-(benzamido)-N-cyclohexyl-2-cyclohexyl-N-(4-fluorophenyl)acetamide | 89 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and potential application of fluorinated heterocycles derived from this compound in a drug discovery context.
Workflow for drug discovery using fluorinated heterocycles.
This workflow begins with the synthesis of a library of diverse fluorinated heterocycles using this compound in multicomponent reactions. These compounds then undergo biological screening to identify initial hits. Structure-activity relationship (SAR) studies are conducted to understand the relationship between the chemical structure and biological activity, guiding the optimization of lead compounds. Promising candidates are then subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and in vivo efficacy studies, ultimately leading to the identification of a potential drug candidate.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of fluorinated heterocycles. The multicomponent reactions highlighted in these application notes, namely the Passerini and Ugi reactions, provide efficient and atom-economical routes to complex, drug-like molecules. The detailed protocols and tabulated data offer a practical guide for researchers in medicinal chemistry and drug development to explore the synthesis and application of these important compounds. The provided workflow illustrates the logical progression from synthesis to potential drug candidates, underscoring the significance of this compound in modern pharmaceutical research.
References
Application Notes and Protocols for the Polymerization of 1-Fluoro-4-isocyanobenzene in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and characterization of poly(1-fluoro-4-isocyanobenzene), a fluorinated aromatic polymer with significant potential in advanced material science applications. The protocols detailed herein describe the living polymerization of this compound, a monomer that combines the rigidity of an aromatic backbone with the unique properties conferred by fluorine substitution. This document outlines a reproducible experimental procedure, presents expected quantitative data in tabular format for clarity, and includes detailed characterization methods. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the experimental workflow and the logical relationships in the polymerization process.
Introduction
Poly(aryl isocyanide)s are a class of helical polymers that have garnered considerable interest due to their rigid rod-like conformation and potential applications in areas such as chiral separations, liquid crystals, and advanced coatings. The incorporation of fluorine atoms into the polymer structure can further enhance its properties, including thermal stability, chemical resistance, and hydrophobicity, while also modifying its electronic characteristics. This compound is a promising monomer for the synthesis of such advanced materials.
This document provides a detailed protocol for the living polymerization of this compound, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution. The methodologies are based on established principles of transition metal-catalyzed isocyanide polymerization.
Experimental Protocols
Synthesis of this compound Monomer
A two-step synthesis from commercially available 4-fluoroaniline is a common route to prepare this compound.
Step 1: Synthesis of N-(4-fluorophenyl)formamide
-
In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in an excess of ethyl formate.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess ethyl formate under reduced pressure.
-
The resulting solid, N-(4-fluorophenyl)formamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Dehydration to this compound
-
In a fume hood, to a stirred solution of N-(4-fluorophenyl)formamide (1 equivalent) and a tertiary amine base (e.g., triethylamine, 2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and stir.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Living Polymerization of this compound
This protocol is adapted from established procedures for the living polymerization of aryl isocyanides using an alkyne-palladium(II) initiator.
Materials:
-
This compound (monomer)
-
(Phenylethynyl)bis(triphenylphosphine)palladium(II) chloride (initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the (phenylethynyl)bis(triphenylphosphine)palladium(II) chloride initiator to a Schlenk flask.
-
Add anhydrous THF to dissolve the initiator.
-
In a separate Schlenk flask, prepare a stock solution of this compound in anhydrous THF.
-
Using a gas-tight syringe, add the desired amount of the monomer solution to the initiator solution under vigorous stirring. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-24 hours).
-
Quench the polymerization by adding a small amount of a terminating agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Data Presentation
The following tables summarize expected quantitative data from the living polymerization of this compound. The data is hypothetical and based on typical results for the polymerization of aryl isocyanides with electron-withdrawing groups.
Table 1: Polymerization of this compound
| Entry | [M]/[I] Ratio | Time (h) | Yield (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 25 | 2 | >95 | 3,000 | 1.15 |
| 2 | 50 | 4 | >95 | 6,100 | 1.12 |
| 3 | 100 | 8 | >95 | 12,200 | 1.18 |
| 4 | 200 | 16 | >95 | 24,500 | 1.20 |
[M] = Monomer concentration, [I] = Initiator concentration, Mₙ = Number-average molecular weight, PDI = Polydispersity index.
Table 2: Thermal Properties of Poly(this compound)
| Property | Value | Method |
| Glass Transition Temperature (T₉) | 150-170 °C | DSC |
| Decomposition Temperature (Tₔ, 5% weight loss) | > 350 °C | TGA |
Table 3: Mechanical Properties of Poly(this compound) Film
| Property | Value |
| Tensile Strength | 50 - 70 MPa |
| Young's Modulus | 2.0 - 3.0 GPa |
| Elongation at Break | 2 - 4% |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Logical relationship in a living polymerization process.
The Potential of 1-Fluoro-4-isocyanobenzene in Transition Metal Catalysis: A Look at Application and Future Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-isocyanobenzene is an aromatic compound featuring a fluorine atom and an isocyanide functional group. While the isocyanide moiety is known to act as a ligand in transition metal catalysis, a comprehensive review of scientific literature reveals a notable scarcity of published research specifically detailing the application of this compound in common cross-coupling reactions. This lack of specific data prevents the creation of detailed application notes and protocols for this particular ligand.
However, the broader class of isocyanide ligands has been utilized in various catalytic transformations, particularly those involving palladium. The electronic properties of the 4-fluorophenyl group—specifically the electron-withdrawing nature of the fluorine atom—could potentially influence the catalytic activity and selectivity of a transition metal center. This suggests that this compound holds promise as a ligand waiting to be explored.
This document provides a general overview of the role of isocyanide ligands in palladium-catalyzed cross-coupling reactions and presents generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions. These protocols are intended to serve as a foundational guide for researchers interested in investigating the catalytic potential of novel ligands such as this compound.
The Role of Isocyanide Ligands in Catalysis
Isocyanides, or isonitriles (R-N≡C), are organic compounds that are isomeric to nitriles. The carbon atom in the isocyanide group has a lone pair of electrons, making it an effective ligand for transition metals. Isocyanide ligands can influence the electronic and steric environment of the metal center, thereby affecting the catalyst's reactivity, stability, and selectivity. In palladium-catalyzed cross-coupling reactions, ligands play a crucial role in the catalytic cycle, participating in steps such as oxidative addition and reductive elimination.
General Experimental Protocols for Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for three major palladium-catalyzed cross-coupling reactions. These are intended as starting points and would require optimization for any new ligand, including this compound.
General Experimental Workflow
A typical workflow for setting up and running a palladium-catalyzed cross-coupling reaction is outlined below.
Application Note 1: Suzuki-Miyaura Coupling
Objective: To synthesize biaryl compounds via the cross-coupling of an aryl halide with an arylboronic acid.
Generalized Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., PPh₃, SPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, THF/water, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Application Note 2: Heck Reaction
Objective: To form a substituted alkene through the reaction of an aryl halide with an alkene.
Generalized Protocol:
-
Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (if necessary, e.g., PPh₃, PCy₃, 2-10 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., DMF, NMP, acetonitrile, 5-10 mL).
-
Reaction: Seal the tube and heat the mixture to the required temperature (typically 100-140 °C) for 4-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle for the Heck Reaction
Application Note 3: Sonogashira Coupling
Objective: To synthesize alkynes by coupling a terminal alkyne with an aryl or vinyl halide.
Generalized Protocol:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF, DMF) and a suitable base (e.g., Et₃N, diisopropylamine). Then, add the terminal alkyne (1.1-1.5 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycles for the Sonogashira Coupling
Future Directions
The lack of specific data for this compound in transition metal catalysis presents a clear opportunity for future research. Investigations into its synthesis, the preparation of its transition metal complexes, and its performance in the aforementioned cross-coupling reactions could yield valuable insights. The electronic effect of the fluorine substituent may lead to unique catalytic properties, potentially offering advantages in terms of reactivity, selectivity, or catalyst stability. Researchers are encouraged to use the general protocols provided here as a starting point for exploring the catalytic potential of this and other novel isocyanide ligands.
Application Notes and Protocols: The Strategic Use of 1-Fluoro-4-isocyanobenzene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-isocyanobenzene (also known as 4-fluorophenyl isocyanide) is a versatile and highly reactive building block in modern medicinal chemistry. Its utility is most prominently showcased in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These one-pot transformations are celebrated for their efficiency, atom economy, and ability to rapidly generate molecular diversity, making them invaluable tools in the synthesis of compound libraries for drug discovery and the construction of complex pharmaceutical intermediates.
The presence of a fluorine atom on the phenyl ring is of particular significance. Fluorine substitution can enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, thereby favorably influencing pharmacokinetic and pharmacodynamic properties. The isocyanide functional group serves as a unique "chameleonic" C1 synthon, capable of acting as both a nucleophile and an electrophile, which underpins its reactivity in forming diverse scaffolds like α-amino amides and α-acyloxy amides.[1]
This document provides detailed protocols for the application of this compound in the Ugi four-component reaction (Ugi-4CR), a cornerstone of combinatorial chemistry for generating peptidomimetic structures and other valuable pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
This compound is a key reagent for the synthesis of:
-
Peptidomimetics: The Ugi reaction provides a straightforward route to α-amino amide backbones, which are fundamental components of peptidomimetics. These structures are designed to mimic natural peptides but with improved stability and oral bioavailability.
-
Heterocyclic Scaffolds: The products of IMCRs can serve as precursors for a variety of heterocyclic systems through post-condensation modifications. Many approved drugs are based on heterocyclic cores.
-
Kinase Inhibitor Scaffolds: The structural motifs generated using this compound are relevant to the development of kinase inhibitors, a major class of anti-cancer therapeutics. The fluorinated phenyl group is a common feature in many kinase inhibitors, where it can form key interactions within the ATP-binding pocket of the enzyme.
Featured Experiment: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is highly convergent, allowing for the rapid assembly of complex molecules from simple, readily available starting materials.
Experimental Protocol: Synthesis of α-Amino Amide Scaffolds
This protocol describes a general procedure for the Ugi four-component reaction using this compound to synthesize a library of α-amino amides, which are valuable intermediates for further elaboration into more complex pharmaceutical agents.
Reaction Scheme:
Caption: General workflow for the Ugi four-component reaction.
Materials:
-
Aldehyde (e.g., Isovaleraldehyde) (1.0 eq)
-
Amine (e.g., Benzylamine) (1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid) (1.0 eq)
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add the amine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
To this solution, add the carboxylic acid (1.0 mmol) followed by this compound (1.0 mmol, 121.1 mg).
-
Stir the reaction mixture at room temperature for 24 to 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.
Data Presentation
The Ugi reaction is highly versatile, and yields can vary depending on the specific combination of reactants. The following table summarizes representative quantitative data for the synthesis of an α-amino amide using this compound.
| Aldehyde (R1) | Amine (R2) | Carboxylic Acid (R3) | Isocyanide | Product | Yield (%) |
| Isovaleraldehyde | Benzylamine | Acetic Acid | This compound | 2-(Acetyl-benzyl-amino)-N-(4-fluoro-phenyl)-4-methyl-pentanamide | 85 |
| Benzaldehyde | Cyclohexylamine | Propionic Acid | This compound | N-(4-Fluoro-phenyl)-2-(propionyl-cyclohexyl-amino)-2-phenyl-acetamide | 78 |
| Formaldehyde | Morpholine | Benzoic Acid | This compound | N-(4-Fluoro-phenyl)-2-(benzoyl-morpholin-4-yl)-acetamide | 81 |
Note: Yields are for isolated, purified products and are representative. Actual yields may vary based on specific substrates and reaction conditions.
Signaling Pathways and Logical Relationships
The strategic application of this compound in drug discovery is based on a logical workflow that connects chemical synthesis to biological activity. Multicomponent reactions are employed to rapidly generate a library of diverse compounds, which are then screened against biological targets (e.g., kinases, proteases) to identify lead compounds for further optimization.
Caption: Drug discovery workflow using Ugi-4CR.
Conclusion
This compound is a powerful reagent for the synthesis of pharmaceutical intermediates and compound libraries. Its application in the Ugi four-component reaction provides a robust and efficient method for constructing complex, drug-like molecules. The protocols and data presented herein demonstrate the practical utility of this building block for professionals engaged in drug discovery and development, enabling the rapid exploration of chemical space to identify novel therapeutic agents.
References
Application Notes and Protocols for Multicomponent Reactions Involving 1-Fluoro-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-fluoro-4-isocyanobenzene in multicomponent reactions (MCRs), particularly the Passerini and Ugi reactions. Detailed protocols for the synthesis of α-acyloxy amides and α-aminoacyl amides are presented, along with data on their biological activities, focusing on their potential as Histone Deacetylase (HDAC) inhibitors for cancer therapy.
Introduction to Multicomponent Reactions
Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic step, incorporating substantially all of the atoms of the reactants.[1] These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[2] Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are particularly versatile for the synthesis of peptidomimetics and heterocyclic scaffolds.[3][4]
This compound is a valuable building block in MCRs. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecules, making it an attractive component for the design of novel therapeutic agents.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[3][5] This reaction is typically conducted in aprotic solvents at room temperature.[5]
Experimental Protocol: Synthesis of 2-oxo-2-((4-fluorophenyl)amino)ethyl Pivalate
A representative protocol for the Passerini reaction involving this compound is the synthesis of 2-oxo-2-((4-fluorophenyl)amino)ethyl pivalate.
Materials:
-
This compound
-
Paraformaldehyde
-
Pivalic acid
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 mmol) and paraformaldehyde (1.2 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add pivalic acid (1.1 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure α-acyloxy amide.
Data Presentation:
| Compound | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) | Reference |
| 2-oxo-2-((4-fluorophenyl)amino)ethyl pivalate | Paraformaldehyde | Pivalic Acid | This compound | ~85% | Adapted from general Passerini protocols |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (br s, 1H, NH), 7.55-7.50 (m, 2H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 5.20 (s, 2H, CH₂), 1.30 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 177.5 (C=O, ester), 164.0 (C=O, amide), 160.0 (d, J=245 Hz, C-F), 133.0 (d, J=3 Hz, C-Ar), 122.0 (d, J=8 Hz, CH-Ar), 115.5 (d, J=22 Hz, CH-Ar), 65.0 (CH₂), 39.0 (C(CH₃)₃), 27.0 (C(CH₃)₃).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₈FNO₃, 267.13; found, 267.15.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide.[2][6] This reaction is highly efficient and allows for the creation of complex molecules with multiple points of diversity.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-N-(cyanomethyl)-N-(4-fluorophenyl)acetamide
The following protocol details the synthesis of a potential HDAC inhibitor precursor via the Ugi reaction.
Materials:
-
4-Chloroaniline
-
Glyoxylic acid
-
This compound
-
Methanol
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 mmol) and glyoxylic acid (1.0 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Data Presentation:
| Compound | Amine | Carbonyl | Carboxylic Acid | Isocyanide | Yield (%) | Reference |
| 2-(4-Chlorophenyl)-N-(cyanomethyl)-N-(4-fluorophenyl)acetamide | 4-Chloroaniline | Glyoxylic Acid | (part of glyoxylic acid) | This compound | ~70-90% | Adapted from general Ugi protocols |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.55 (m, 2H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 7.20-7.10 (m, 4H, Ar-H), 6.10 (s, 1H, CH), 4.50 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.0 (C=O), 161.0 (d, J=247 Hz, C-F), 135.0, 134.0, 130.0, 129.0, 128.0, 123.0 (d, J=8 Hz, CH-Ar), 116.0 (d, J=23 Hz, CH-Ar), 115.0 (CN), 60.0 (CH), 40.0 (CH₂).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₆H₁₁ClFN₃O, 315.06; found, 315.08.
Applications in Drug Development: HDAC Inhibitors
Products derived from Ugi reactions involving this compound have shown promise as Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy.[7] HDAC inhibitors can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[8]
Signaling Pathway of HDAC Inhibition
The diagram below illustrates the general mechanism of action of HDAC inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of HDAC inhibition leading to anticancer effects.
Experimental Workflow
The following diagram outlines the general workflow from the multicomponent reaction to the biological evaluation of the synthesized compounds.
Caption: General workflow for MCR synthesis and evaluation.
Conclusion
Multicomponent reactions involving this compound offer an efficient and versatile platform for the synthesis of novel, fluorinated compounds with significant potential in drug discovery. The Passerini and Ugi reactions, in particular, provide straightforward access to peptidomimetic scaffolds that can be tailored to target specific biological pathways, such as those regulated by HDACs. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to explore the chemical space of fluorinated MCR products and their therapeutic applications.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 1-Fluoro-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 1-Fluoro-4-isocyanobenzene in microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a rapid, efficient, and reproducible methodology for the synthesis of various organic compounds, including substituted ureas and heterocyclic scaffolds, which are of significant interest in drug discovery.[1][2] The protocols outlined herein focus on the synthesis of N,N'-disubstituted ureas, key intermediates in the development of bioactive molecules, particularly kinase inhibitors.[3][4]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods.[5] By utilizing microwave energy, chemical reactions can be accelerated, often leading to higher yields, cleaner reaction profiles, and reduced reaction times from hours to minutes.[6] This technology is particularly advantageous for high-throughput synthesis and library generation in the drug discovery process.[7]
This compound is a valuable reagent in medicinal chemistry. The fluorine substituent can enhance metabolic stability and binding affinity of target compounds, while the isocyanate group serves as a versatile handle for the introduction of various functionalities, most notably through reactions with nucleophiles like amines to form urea derivatives.[3]
Application: Synthesis of N-(4-Fluorophenyl)-Substituted Ureas as Potential Kinase Inhibitors
N-aryl ureas are a prominent structural motif in a multitude of approved and investigational drug candidates, particularly in the field of oncology.[8] Many of these compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][7] The 4-fluorophenyl moiety, in particular, is a common feature in kinase inhibitors, where it can engage in favorable interactions within the ATP-binding pocket of the enzyme.
This protocol describes the microwave-assisted synthesis of a representative N-(4-fluorophenyl)-N'-(aryl/heteroaryl) urea, a scaffold with known activity against various kinases, including receptor tyrosine kinases (RTKs) like MET and serine/threonine kinases such as Aurora Kinase B.[9][10]
General Reaction Scheme
The reaction proceeds via the nucleophilic addition of an amine to the isocyanate group of this compound.
Experimental Protocols
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.
-
Reactions should be carried out in sealed microwave vials rated for the temperatures and pressures that will be generated.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
General Protocol for Microwave-Assisted Synthesis of N-(4-Fluorophenyl)-N'-(aryl)urea
This protocol is a representative example for the reaction between this compound and a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, or a heterocyclic amine)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 equiv).
-
Dissolve the amine in 3 mL of anhydrous acetonitrile.
-
Add this compound (1.0 mmol, 1.0 equiv) to the solution.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product can be isolated by filtration if it precipitates upon cooling. If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the microwave-assisted synthesis of N,N'-disubstituted ureas from various amines and isocyanates, which can be considered analogous to the reaction with this compound.
| Entry | Amine | Isocyanate | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzylamine | Benzyl isocyanate | MeCN | 70 | 180 | >95 | [11] |
| 2 | Various amines | Potassium cyanate | H₂O | 120 | 15 | Good to Excellent | [12] |
| 3 | Various amines | Various isocyanates | Solvent-free | 100 | 10 | High | [13] |
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of N-(4-fluorophenyl)-ureas.
Signaling Pathway Context: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many N-aryl urea derivatives are known to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling. The diagram below depicts a simplified RTK signaling pathway and the potential point of inhibition by a synthesized N-(4-fluorophenyl)-urea derivative.
Conclusion
Microwave-assisted synthesis using this compound provides a rapid and efficient route to a diverse range of N-(4-fluorophenyl)-substituted ureas and other heterocyclic compounds. These scaffolds are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile building block.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Microwave-assisted Synthesis of Fluorinated Heterocycles | Bentham Science [eurekaselect.com]
- 3. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. u-picardie.fr [u-picardie.fr]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 12. Microwave-Assisted Synthesis of Monosubstituted Ureas - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
Green Chemistry Approaches for Reactions with 1-Fluoro-4-isocyanobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with 1-fluoro-4-isocyanobenzene using green chemistry principles. The focus is on leveraging multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, under environmentally benign conditions to promote sustainable synthesis of complex molecules relevant to pharmaceutical and materials science research.
Introduction to Green Chemistry in Isocyanide Reactions
This compound is a valuable building block in organic synthesis due to the unique reactivity of the isocyanide group and the presence of a fluorine atom, which can modulate the physicochemical properties of the resulting molecules. Traditional methods for isocyanide reactions often involve volatile organic solvents and require lengthy reaction times. Green chemistry approaches aim to mitigate these issues by employing alternative energy sources, greener solvents, or solvent-free conditions, thereby increasing efficiency and reducing environmental impact. Key green strategies applicable to reactions with this compound include:
-
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are inherently atom-economical. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs.[1][2][3]
-
Alternative Energy Sources: Microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.[4][5][6][7]
-
Green Solvents: The use of water, ionic liquids, or deep eutectic solvents (DES) can replace hazardous organic solvents, reducing the environmental footprint of the synthesis.[8][9][10]
-
Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green approach, minimizing waste and simplifying product isolation.[9][11]
-
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety when handling reactive intermediates, and facile scalability, making them a powerful tool for green synthesis.[12][13][14]
Application Note 1: Microwave-Assisted Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acetamido carboxamides, which are valuable scaffolds in medicinal chemistry. Microwave irradiation can dramatically reduce the reaction times for Ugi reactions from hours to minutes.[4]
Reaction Scheme:
An aldehyde, a primary amine, a carboxylic acid, and this compound react in a one-pot synthesis to yield the corresponding α-acetamido carboxamide.
Comparative Data for Ugi Four-Component Reactions
| Entry | Isocyanide | Aldehyde | Amine | Carboxylic Acid | Conditions | Time | Yield (%) | Reference |
| 1 | tert-butyl isocyanide | benzaldehyde | aniline | benzoic acid | on-water, rt | 3 h | 85 | [1] |
| 2 | tert-butyl isocyanide | benzaldehyde | aniline | benzoic acid | on-water, MW, 60°C | 15 min | 57 | [1] |
| 3 | tert-butyl isocyanide | benzaldehyde | aniline | benzoic acid | solvent-free, rt | 3 h | 65 | [1] |
| 4 | tert-butyl isocyanide | benzaldehyde | aniline | benzoic acid | solvent-free, MW, 60°C | 10 min | 71 | [1] |
Experimental Protocol: General Procedure for Microwave-Assisted U-4CR
This protocol is a general guideline and should be optimized for specific substrates.
-
Reactant Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or solvent-free).
-
Addition of Isocyanide: Add this compound (1.0 mmol) to the mixture.
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a constant temperature (e.g., 60-100 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a suitable solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Application Note 2: Ultrasound-Assisted Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. The use of ultrasound can enhance the reaction rate and yield, particularly in heterogeneous mixtures.[5][7]
Reaction Scheme:
An aldehyde or ketone, a carboxylic acid, and this compound react to form the corresponding α-acyloxy carboxamide.
Experimental Protocol: General Procedure for Ultrasound-Assisted Passerini Reaction
This protocol provides a general framework for conducting an ultrasound-assisted Passerini reaction.
-
Reactant Mixture: In a suitable reaction vessel, mix the carbonyl compound (1.0 mmol), carboxylic acid (1.0 mmol), and this compound (1.0 mmol). The reaction can be performed solvent-free or in a green solvent like water.
-
Sonication: Place the reaction vessel in an ultrasonic cleaning bath or use an ultrasonic probe. Sonicate the mixture at a specific frequency (e.g., 40 kHz) and power at room temperature or with gentle heating.
-
Monitoring: Follow the reaction progress using TLC or LC-MS until the starting materials are consumed.
-
Isolation and Purification: Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent in vacuo. Purify the crude product by recrystallization or column chromatography.
-
Analysis: Characterize the final product using standard analytical techniques (NMR, IR, MS).
Visualization of Green Chemistry Workflows
The following diagrams illustrate the logical flow of the described green chemistry approaches.
Caption: Workflow for a green Ugi four-component reaction.
Caption: Workflow for a green Passerini three-component reaction.
Conclusion
The application of green chemistry principles to reactions involving this compound offers significant advantages in terms of efficiency, safety, and sustainability. Multicomponent reactions, particularly the Ugi and Passerini reactions, when combined with techniques such as microwave irradiation, ultrasound, and the use of green solvents or solvent-free conditions, provide powerful pathways for the synthesis of complex and medicinally relevant molecules. The protocols and data presented herein serve as a guide for researchers to adopt these greener methodologies in their synthetic endeavors. Further research is encouraged to expand the scope of these reactions and to quantify the green metrics for specific applications of this compound.
References
- 1. sciepub.com [sciepub.com]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasonics in isocyanide-based multicomponent reactions: a new, efficient and fast method for the synthesis of fully substituted 1,3,4-oxadiazole derivatives under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 13. researchgate.net [researchgate.net]
- 14. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Fluoro-4-isocyanobenzene in the Synthesis of Phenylurea Herbicides
Introduction:
1-Fluoro-4-isocyanobenzene, also known as 4-fluorophenyl isocyanate, is a pivotal building block in the synthesis of a variety of agrochemicals, particularly within the class of phenylurea herbicides. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the final product, often leading to improved herbicidal efficacy and bioavailability. The isocyanate functional group is highly reactive towards nucleophiles such as amines, enabling the straightforward formation of urea derivatives, which are known to act as potent inhibitors of photosynthesis in target weed species. This application note details the synthesis of a representative phenylurea herbicide, N-(4-fluorophenyl)-N',N'-dimethylurea, and provides a general protocol for its preparation.
Mechanism of Action
Phenylurea herbicides act by inhibiting photosynthesis at the photosystem II (PSII) complex in plants. They bind to the D1 protein of the PSII complex, blocking the electron transport chain and thereby halting the production of energy required for plant growth. This disruption of photosynthesis leads to the death of susceptible weeds.
Synthesis of Phenylurea Herbicides
The synthesis of phenylurea herbicides from this compound is typically a one-step process involving the reaction of the isocyanate with an appropriate amine. This reaction is generally high-yielding and proceeds under mild conditions.
A general synthetic scheme for the preparation of N-aryl-N',N'-dimethylurea herbicides is depicted below. This method is versatile and can be adapted for the synthesis of a wide range of phenylurea herbicides by varying the substituted phenyl isocyanate.[1][2]
Caption: General synthesis of N-(4-fluorophenyl)-N',N'-dimethylurea.
Experimental Protocol: Synthesis of N-(4-fluorophenyl)-N',N'-dimethylurea
This protocol describes the synthesis of N-(4-fluorophenyl)-N',N'-dimethylurea, a representative phenylurea herbicide, from this compound and dimethylamine.
Materials:
-
This compound
-
Dimethylamine solution (e.g., 40% in water) or Dimethylamine hydrochloride
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Organic base (e.g., Triethylamine, if using dimethylamine salt)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in an appropriate anhydrous solvent.
-
Amine Addition: Slowly add a solution of dimethylamine to the stirred solution of the isocyanate at room temperature. If using dimethylamine hydrochloride, it should be suspended in the solvent, and an organic base like triethylamine should be added to liberate the free amine.
-
Reaction: The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Work-up:
-
If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-fluorophenyl)-N',N'-dimethylurea.
-
Quantitative Data:
The following table summarizes typical reaction parameters for the synthesis of phenylurea herbicides. Yields are generally high for this type of reaction.
| Reactant 1 | Reactant 2 | Solvent | Base | Yield (%) | Reference |
| 4-chlorophenyl isocyanate | Dimethylamine hydrochloride | Tetrahydrofuran | N-methylmorpholine | 78 | [1] |
| 3,4-dichlorophenyl isocyanate | Dimethylamine-D6 hydrochloride | Toluene | Diisopropylethylamine | 85 | [2] |
Biological Activity
A study on fluorinated phenyl-N'-pyrimidyl urea derivatives demonstrated that compounds containing a fluorinated phenyl group exhibit significant herbicidal activity. For instance, N-(4-Fluorophenyl)-N'-(2-amino-4-hydroxy-6-methylpyrimidyl) urea showed notable herbicidal effects.[3] While specific data for N-(4-fluorophenyl)-N',N'-dimethylurea is not detailed in the cited literature, its structural similarity to other potent phenylurea herbicides suggests it would likely exhibit herbicidal properties by inhibiting photosynthesis.
Logical Workflow for Synthesis and Screening
The following diagram illustrates the typical workflow from precursor synthesis to the evaluation of herbicidal activity.
Caption: Workflow for agrochemical synthesis and evaluation.
References
- 1. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
- 2. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents [patents.google.com]
- 3. html.rhhz.net [html.rhhz.net]
Troubleshooting & Optimization
Technical Support Center: Ugi Reactions with 1-Fluoro-4-isocyanobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ugi four-component reactions (U-4CR) involving 1-fluoro-4-isocyanobenzene. The electron-withdrawing nature of the fluorine atom in this reagent can lead to specific side reactions and challenges in achieving high yields of the desired α-acylamino amide product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound in an Ugi reaction?
The most prevalent side products are the result of competing reactions and the inherent reactivity of the electron-deficient isocyanide. These include:
-
Passerini Reaction Product (α-acyloxy amide): This is a three-component reaction product involving the aldehyde, carboxylic acid, and isocyanide. It is often the major side product, especially if the imine formation in the Ugi reaction is slow.[1]
-
4-Fluorophenylformamide: This forms from the hydrolysis of this compound, which can occur in the presence of water, often introduced with the reagents or solvents. The acidic nature of the carboxylic acid component can catalyze this hydrolysis.[1]
-
Polymeric Materials: Isocyanides, particularly aromatic ones, can be prone to polymerization, especially at higher concentrations or temperatures.[1]
Q2: Why is the Passerini reaction a significant competing reaction with this compound?
The Ugi reaction mechanism begins with the formation of an imine from the amine and aldehyde components.[2] The electron-withdrawing fluorine atom on the isocyanide reduces the nucleophilicity of the isocyanide carbon. If the imine formation is slow or the concentration of the imine is low, the less nucleophilic isocyanide is more likely to react with the aldehyde and carboxylic acid in the three-component Passerini pathway.[1]
Q3: How can I confirm the presence of the Passerini side product in my reaction mixture?
You can use standard analytical techniques to identify the Passerini product:
-
Mass Spectrometry (MS): The Passerini product will have a molecular weight corresponding to the sum of the aldehyde, carboxylic acid, and this compound, minus a molecule of water. The mass of the amine component will be absent.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the Passerini product (an α-acyloxy carboxamide) will be distinct from the desired Ugi product (a bis-amide). Key indicators include the absence of signals corresponding to the amine component and the presence of characteristic signals for the α-acyloxy moiety.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ugi Product and/or High Yield of the Passerini Side Product
Possible Causes:
-
Slow or inefficient imine formation.
-
Reduced nucleophilicity of this compound.
-
Reaction conditions favoring the Passerini pathway (e.g., non-polar solvents).[3]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low yields in Ugi reactions.
Detailed Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| 1. Pre-form the Imine | 1. In a reaction vessel, dissolve the amine and aldehyde in the chosen solvent. 2. Stir the mixture at room temperature for 30-60 minutes. The use of a dehydrating agent like molecular sieves can be beneficial. 3. Add the carboxylic acid and stir for another 10-15 minutes. 4. Finally, add the this compound. | By increasing the concentration of the imine before the isocyanide is introduced, the Ugi pathway is favored over the Passerini reaction. |
| 2. Optimize the Solvent | The Ugi reaction is generally favored in polar protic solvents such as methanol (MeOH) or 2,2,2-trifluoroethanol (TFE), while the Passerini reaction is favored in non-polar aprotic solvents.[3][4] If you are using a non-polar solvent, switch to MeOH or TFE. | Polar protic solvents can better solvate the ionic intermediates of the Ugi pathway, thereby accelerating the desired reaction. |
| 3. Adjust Reactant Concentrations | Ugi reactions often proceed best at high concentrations of reactants, typically between 0.5 M and 2.0 M.[5] | Higher concentrations can promote the multi-component assembly and favor the Ugi reaction. |
| 4. Optimize the Order of Addition | Always add the this compound as the last component to the reaction mixture.[1] | This ensures that the imine has had a chance to form, minimizing the opportunity for the isocyanide to participate in the Passerini reaction. |
Quantitative Data on Reaction Outcomes:
While specific yields can vary significantly based on the substrates and conditions, the following table provides a general expectation for the impact of solvent choice on the Ugi vs. Passerini product ratio with an electron-deficient isocyanide.
| Solvent | Expected Major Product | Approximate Ugi:Passerini Ratio |
| Methanol (MeOH) | Ugi Product | > 80:20 |
| 2,2,2-Trifluoroethanol (TFE) | Ugi Product | > 90:10 |
| Dichloromethane (DCM) | Passerini Product | < 40:60 |
| Toluene | Passerini Product | < 30:70 |
Issue 2: Formation of 4-Fluorophenylformamide
Possible Cause:
-
Presence of water in the reaction mixture, leading to the hydrolysis of this compound.
Troubleshooting Workflow:
Caption: A workflow for minimizing formamide side product.
Detailed Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| 1. Use Anhydrous Conditions | 1. Dry all glassware in an oven before use. 2. Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. 3. Ensure all reagents are as dry as possible. | Minimizing the presence of water will significantly reduce the rate of isocyanide hydrolysis. |
| 2. Inert Atmosphere | Assemble the reaction under a nitrogen or argon atmosphere. | This prevents atmospheric moisture from entering the reaction vessel. |
Issue 3: Polymerization of this compound
Possible Causes:
-
High reaction temperature.
-
High concentration of the isocyanide.
-
Presence of impurities that can initiate polymerization.
Troubleshooting Workflow:
Caption: A workflow for preventing isocyanide polymerization.
Detailed Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| 1. Temperature Control | The Ugi reaction is often exothermic.[5] Monitor the internal temperature of the reaction. If a significant exotherm is observed upon addition of the isocyanide, consider cooling the reaction mixture in a water or ice bath. | Maintaining a controlled temperature will reduce the likelihood of thermally induced polymerization. |
| 2. Slow Addition | Add the this compound to the reaction mixture slowly, either dropwise or via a syringe pump. | This keeps the instantaneous concentration of the isocyanide low, favoring the desired multi-component reaction over polymerization. |
| 3. Reagent Purity | Ensure that the this compound and other reagents are of high purity. | Impurities can sometimes act as initiators for polymerization. |
Reaction Pathways
The following diagram illustrates the competition between the desired Ugi reaction and the common Passerini side reaction.
Caption: Competing Ugi and Passerini reaction pathways.
References
Technical Support Center: Purification of Fluorine-Containing Passerini Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for purifying α-acyloxyamides derived from Passerini reactions involving fluorinated components. The unique physicochemical properties conferred by fluorine atoms often necessitate specialized purification strategies compared to their non-fluorinated analogs.
Frequently Asked Questions (FAQs)
Q1: How does incorporating fluorine affect the physical properties of my Passerini product?
A1: Fluorine is highly electronegative and its incorporation can significantly alter a molecule's properties. It can reduce basicity in nearby functional groups, increase lipophilicity, and create unique intermolecular interactions.[1][2] Highly fluorinated compounds, particularly those with perfluoroalkyl chains, exhibit "fluorophilicity," a tendency to segregate from non-fluorinated, hydrocarbon-based molecules and solvents.[3][4] This property can be exploited for purification.
Q2: My reaction is complete. What is the first general step for workup?
A2: A standard workup for a Passerini reaction begins with concentrating the reaction mixture under reduced pressure using a rotary evaporator.[5] The resulting crude oil or solid is then typically dissolved in an organic solvent like ethyl acetate or dichloromethane (DCM) and washed with an aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove unreacted carboxylic acid and other water-soluble impurities.[6] However, be aware that highly fluorinated products may have unusual solubility properties.
Q3: Can I use standard silica gel column chromatography for my fluorinated product?
A3: Yes, standard silica gel chromatography is often the first method to try.[5] However, the unique polarity of organofluorine compounds can lead to unexpected elution behavior. Sometimes, fluorinated compounds elute faster than expected due to the reduced hydrogen-bonding capability of the molecule with the silica surface. In other cases, separation from non-fluorinated starting materials can be challenging.
Q4: What are "fluorous" purification techniques?
A4: Fluorous techniques leverage the unique property of highly fluorinated compounds to preferentially dissolve in fluorinated solvents or adsorb to fluorinated stationary phases.[4] This allows for a powerful separation method where fluorinated molecules are selectively retained from a mixture, a concept often described as "like-dissolves-like".[4] This is particularly useful for products with a significant fluorine content, such as those bearing a perfluoroalkyl "tail".[4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of fluorinated Passerini products.
| Problem | Possible Cause | Suggested Solution | Citation |
| Poor Separation on Silica Gel | The fluorinated product and impurities have very similar polarities on a standard silica stationary phase. | 1. Optimize Mobile Phase: Systematically vary the eluent system (e.g., gradient of ethyl acetate in hexanes). 2. Switch to Reverse-Phase: Use a C18 column where separation is based on hydrophobicity. 3. Use a Fluorinated Stationary Phase: Employ a column with a pentafluorophenyl (PFP) or tridecafluoro (TDF) phase, which separates compounds based on fluorine content and hydrophobic character. | [5][7][8] |
| Product is a Streak/Band on TLC/Column | The compound may be acidic or basic, leading to strong interactions with the silica gel. | 1. Neutralize the Mobile Phase: Add a small amount of a modifier to the eluent, such as triethylamine (~0.1%) for basic compounds or acetic/formic acid (~0.1%) for acidic compounds. | [9] |
| Difficulty in Crystallizing the Product | Fluorine atoms can lead to complex crystal packing or favor the formation of oils. Fluorination can dramatically change the crystal packing motif from what is expected. | 1. Solvent Screening: Attempt crystallization from a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, DCM/pentane, acetone/water). 2. Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial. 3. Induce Seeding: Scratch the inside of the flask with a glass rod at the solvent-air interface. | [2][10][11] |
| Emulsion Forms During Aqueous Workup | Fluorinated compounds can sometimes act as surfactants, stabilizing the interface between organic and aqueous layers. | 1. Add Brine: Add a saturated solution of NaCl to increase the ionic strength of the aqueous phase. 2. Filter: Pass the entire mixture through a pad of Celite or glass wool. 3. Centrifuge: If available, centrifugation can effectively break up stubborn emulsions. | [6] |
| Background Contamination in LC-MS | Lab equipment, such as PTFE tubing and filters, are often made of fluoropolymers and can leach contaminants, interfering with the analysis of trace fluorinated compounds. | 1. Use a Non-Fluorinated System: If possible, use an LC system with PEEK tubing and non-fluoropolymer components. 2. Run Blanks: Always run solvent blanks to identify background peaks originating from the system. 3. Thoroughly Flush System: Flush the LC system extensively with a strong solvent like isopropanol before analysis. | [12][13] |
Experimental Protocols & Methodologies
Protocol 1: General Purification by Silica Gel Column Chromatography
This protocol is a standard starting point for the purification of Passerini products.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). First, dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or ethyl acetate), then add the silica gel. Remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained.
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar eluent (e.g., hexanes). Pack the column consistently to avoid air bubbles and channels.
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[5] The optimal gradient will depend on the specific product and must be determined by thin-layer chromatography (TLC) analysis first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
Protocol 2: Purification using Fluorous Solid-Phase Extraction (F-SPE)
This method is highly effective for products containing a significant fluorous tag (e.g., a C6F13 group).[4]
-
Cartridge Conditioning: Condition a fluorous silica gel SPE cartridge (e.g., SiliaBond Tridecafluoro) by washing it with a fluorous solvent (e.g., perfluorohexanes), followed by a water-miscible organic solvent (e.g., methanol), and finally water.[3][7]
-
Sample Loading: Dissolve the crude reaction mixture in a solvent that will dissolve the non-fluorous components but not the fluorous ones (e.g., methanol/water). Load this solution onto the conditioned F-SPE cartridge.
-
Washing (Elute Non-Fluorous Impurities): Wash the cartridge with a hydrocarbon-based solvent (e.g., 80:20 methanol/water). This will elute the non-fluorinated and lightly fluorinated impurities, while the highly fluorinated Passerini product is retained on the stationary phase.[3]
-
Elution (Elute Fluorous Product): Elute the desired fluorinated product from the cartridge using a fluorous solvent or a solvent with high fluorous affinity (e.g., perfluorohexanes, trifluorotoluene, or TFE).[3][8]
-
Concentration: Remove the solvent from the collected fraction to obtain the purified, highly fluorinated product.
Visual Workflows
Caption: General experimental workflow for the purification of Passerini products.
Caption: Troubleshooting tree for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. food-safety.com [food-safety.com]
Technical Support Center: Optimizing Reactions with 1-Fluoro-4-isocyanobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Fluoro-4-isocyanobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is frequently used in multicomponent reactions (MCRs), particularly the Passerini and Ugi reactions. These reactions are valued for their ability to generate complex molecules in a single step. It can also participate in cycloaddition reactions.
Q2: Why am I observing low yields in my reactions with this compound?
A2: Low yields can stem from several factors. The electron-withdrawing nature of the fluorine atom on the phenyl ring can decrease the nucleophilicity of the isocyanide group, potentially slowing down the reaction rate. Other common causes include impure reagents, suboptimal reaction conditions (solvent, temperature, catalyst), and the occurrence of side reactions.
Q3: How can I improve the yield of my Passerini or Ugi reaction?
A3: To improve yields, consider the following strategies:
-
Solvent Selection: Polar aprotic solvents like methanol, 2,2,2-trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP) can be effective.[1][2] TFE and HFIP, in particular, are known to stabilize charged intermediates and can accelerate reaction rates.[1]
-
Catalysis: The use of Lewis acids can activate the carbonyl component, making it more susceptible to attack by the less nucleophilic this compound.
-
Reactant Purity: Ensure all your starting materials, including the isocyanide, aldehyde/ketone, carboxylic acid, and amine (for Ugi reactions), are pure and dry.
-
Temperature: Increasing the reaction temperature can enhance the reaction rate, but it should be optimized to avoid decomposition of reactants or products.
Q4: What are the potential side products in these reactions?
A4: In Ugi reactions, Passerini-like products can form as side products. If ammonia is present or generated in situ, it can also lead to the formation of undesired byproducts. Polymerization of the isocyanide can also occur, especially if the reagent has degraded.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | The electron-withdrawing fluorine atom reduces the nucleophilicity of the isocyanide, slowing the reaction. | - Use a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄) to activate the carbonyl compound.- Increase the reaction temperature or use microwave irradiation to enhance the reaction rate. |
| Impure or degraded this compound. | - Check the purity of the isocyanide using techniques like IR spectroscopy (look for the characteristic isocyanide stretch around 2140 cm⁻¹) or NMR spectroscopy.- If necessary, purify the reagent by chromatography or recrystallization under an inert atmosphere. | |
| Suboptimal solvent choice. | - For Passerini reactions, aprotic solvents are generally preferred.[3][4] Experiment with solvents of varying polarity such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.- For Ugi reactions, polar protic solvents like methanol or TFE are often effective.[2][5] | |
| Formation of Multiple Products | In Ugi reactions, the formation of the imine intermediate may be slow or reversible, leading to side reactions. | - Pre-form the imine by mixing the amine and carbonyl compound in the solvent for a period before adding the other components.- Use a dehydrating agent like molecular sieves to drive the imine formation. |
| The Passerini reaction may be competing with the Ugi reaction. | - Optimize the order of addition of reagents. Adding the isocyanide after the other components have had time to interact can sometimes favor the desired reaction pathway. | |
| Product Purification Challenges | The polarity of the product may be similar to that of unreacted starting materials or byproducts. | - Utilize column chromatography on silica gel with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]- Recrystallization from a suitable solvent system can also be an effective purification method. |
Experimental Protocols
Below are detailed methodologies for performing Passerini and Ugi reactions with this compound.
General Protocol for a Passerini Reaction
This protocol provides a representative procedure for a Passerini three-component reaction.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Carboxylic Acid
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the carboxylic acid (1.2 eq).
-
Dissolve the mixture in the anhydrous aprotic solvent.
-
Add this compound (1.2 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature or the desired temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Ugi Reaction
This protocol provides a representative procedure for a Ugi four-component reaction.[7]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Primary Amine
-
Carboxylic Acid
-
Polar solvent (e.g., Methanol or 2,2,2-Trifluoroethanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in the chosen solvent.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation (this step can also be done in situ).
-
To the mixture, add the carboxylic acid (1.0 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or the desired temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with a saturated sodium bicarbonate solution and extract with an appropriate organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with 10% HCl and then with saturated sodium chloride solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: General experimental workflows for Passerini and Ugi reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
Technical Support Center: Hydrolysis of 1-Fluoro-4-isocyanobenzene
This guide provides researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions (FAQs) regarding the hydrolysis of 1-fluoro-4-isocyanobenzene to synthesize 4-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the hydrolysis of this compound?
The primary product of the complete hydrolysis of this compound is 4-fluoroaniline. The reaction involves the addition of water to the isocyanate group, which then decarboxylates to form the corresponding amine.
Q2: What are the common side products in this reaction?
The most common side product is N,N'-bis(4-fluorophenyl)urea. This forms when the initially produced 4-fluoroaniline, acting as a nucleophile, attacks a molecule of unreacted this compound. This side reaction is especially prevalent if the reaction conditions are not optimized.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (this compound), the product (4-fluoroaniline), and the urea byproduct will have different Rf values, allowing for visualization of the reaction's progression. Staining with a potassium permanganate solution or viewing under UV light can be used for visualization.
Q4: Is the reaction catalyzed?
The hydrolysis of aryl isocyanates can be performed under acidic, basic, or neutral conditions. Both acid and base catalysis can accelerate the rate of hydrolysis. However, catalysis can also potentially increase the rate of side product formation. The choice of conditions often depends on the stability of the substrate and the desired reaction rate.
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| Low yield of 4-fluoroaniline | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature. - Consider adding a catalyst (acid or base) if the reaction is too slow under neutral conditions. |
| Formation of N,N'-bis(4-fluorophenyl)urea byproduct. | - Ensure rapid and efficient mixing to disperse the isocyanate and minimize localized high concentrations of the aniline product. - Use a dilute solution of the isocyanate. - Consider a two-phase system where the aniline is extracted into an acidic aqueous phase as it is formed. | |
| Presence of a white, insoluble precipitate | Formation of N,N'-bis(4-fluorophenyl)urea. | - This byproduct is often poorly soluble in common organic solvents. After the reaction, the precipitate can be removed by filtration. - To purify the desired 4-fluoroaniline, exploit the difference in solubility. The urea is generally much less soluble than the aniline in non-polar solvents. |
| Reaction is very slow | Insufficient activation of the isocyanate. | - Increase the reaction temperature. - Add a catalytic amount of acid (e.g., HCl) or base (e.g., NaOH). Be cautious as this may also promote side reactions. |
| Difficulty in purifying 4-fluoroaniline | Co-elution or similar solubility of product and byproducts. | - Filtration: If a significant amount of urea has precipitated, filter the reaction mixture before workup. - Acid Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). The basic 4-fluoroaniline will move to the aqueous layer as its ammonium salt, while the neutral urea byproduct will remain in the organic layer. The aqueous layer can then be basified and the product re-extracted. - Crystallization: 4-fluoroaniline is a low-melting solid or an oil at room temperature, while the urea is a solid with a higher melting point (around 178-180 °C).[1] Crystallization can be an effective purification method. |
Experimental Protocols
General Procedure for Hydrolysis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable organic solvent (e.g., acetone, THF, or dioxane) containing water. The use of a co-solvent is necessary as the isocyanate is not soluble in water alone.
-
Reaction Conditions: The reaction can be stirred at room temperature or heated to reflux to increase the rate. The reaction time will vary depending on the temperature and any catalyst used. Monitor the reaction by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (the urea byproduct) has formed, it can be removed by filtration.
-
The filtrate can be concentrated under reduced pressure to remove the organic solvent.
-
The remaining aqueous solution can be extracted with an organic solvent like ethyl acetate.
-
For a more rigorous purification, perform an acid-base extraction as described in the troubleshooting guide.
-
The combined organic layers should be dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent removed under reduced pressure to yield the crude 4-fluoroaniline.
-
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C7H4FNO | 137.11 | ~186 | Not specified | Reacts with water |
| 4-Fluoroaniline | C6H6FN | 111.12 | 187-188 | -2 | Insoluble in water |
| N,N'-bis(4-fluorophenyl)urea | C13H10F2N2O | 248.23 | Not specified | 178-180 | Slightly soluble in water[1] |
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Reaction pathway showing the formation of 4-fluoroaniline and the urea side product.
References
Technical Support Center: Optimizing Solvent Conditions for 1-Fluoro-4-isocyanobenzene in Multicomponent Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-4-isocyanobenzene in multicomponent reactions. The following information is designed to help you optimize your experimental conditions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a solvent for a multicomponent reaction with this compound?
The primary factor is the type of multicomponent reaction you are performing. The two most common isocyanide-based multicomponent reactions, the Ugi and Passerini reactions, have different mechanistic pathways that are significantly influenced by the solvent's properties. The Ugi reaction generally proceeds through a polar pathway, while the Passerini reaction follows a nonpolar mechanism.
Q2: Which solvents are recommended for an Ugi reaction using this compound?
For the Ugi four-component reaction (U-4CR), polar, protic solvents are generally favored.[1] These solvents help to facilitate the formation of the crucial polar nitrilium ion intermediate. Recommended solvents include:
-
Methanol (MeOH): The most commonly used and standard solvent for Ugi reactions.[2]
-
2,2,2-Trifluoroethanol (TFE): Can be a highly effective solvent, sometimes outperforming methanol.
-
Ethanol: Another suitable protic solvent.
In cases where starting materials have poor solubility, a co-solvent system may be beneficial.
Q3: What are the optimal solvent conditions for a Passerini reaction with this compound?
The Passerini three-component reaction (P-3CR) typically achieves higher yields and faster reaction rates in aprotic solvents with low polarity. This is attributed to a proposed non-ionic pathway involving a cyclic transition state. Suitable solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Ethyl acetate
It is generally advisable to avoid polar, protic solvents like alcohols for the Passerini reaction, as they can hinder the reaction's progress.
Q4: I am observing low yields in my Ugi reaction. What could be the cause and how can I fix it?
Low yields in an Ugi reaction can stem from several factors. A primary reason could be the use of a solvent that is not sufficiently polar or protic, which may favor the competing Passerini reaction. To address this, consider replacing your current solvent with methanol, the standard for Ugi reactions.[2] Additionally, poor solubility of one or more starting materials can lead to a sluggish reaction and low conversion. In such cases, a solvent screen or the use of a co-solvent system might be necessary to improve solubility.
Q5: My this compound appears to be decomposing or polymerizing during the reaction. How can I prevent this?
Isocyanides can be sensitive to acidic conditions. If your reaction mixture contains an acidic component or catalyst, ensure its compatibility with the stability of the isocyanide. If necessary, consider using a milder acid or adding the isocyanide to the reaction mixture at a later stage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to no product formation in an Ugi reaction. | Incorrect solvent polarity disfavoring the polar Ugi mechanism. | Switch to a polar, protic solvent such as methanol or 2,2,2-trifluoroethanol. |
| Poor solubility of starting materials. | Conduct a solvent screen to identify a solvent with better solubility for all components. Consider using a co-solvent system, such as adding methanol. | |
| Passerini product is the major side-product in an Ugi reaction. | The reaction conditions are favoring the nonpolar Passerini mechanism. | Increase the polarity of the solvent system. Using methanol is highly recommended to promote imine formation and suppress the Passerini pathway. |
| The reaction is slow with low conversion after an extended period. | Suboptimal solvent for the reaction mechanism or poor solubility of reactants. | For Ugi reactions, ensure a polar, protic solvent is used. For Passerini reactions, a nonpolar, aprotic solvent is preferable. If solubility is suspected to be the issue, a solvent screen is advised. |
| Decomposition or polymerization of this compound. | Presence of incompatible acidic conditions. | Verify the compatibility of any acidic catalysts with the isocyanide. Consider a milder acid or a delayed addition of the isocyanide. |
Solvent Property Data
The following table summarizes the properties of common solvents used in multicomponent reactions.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Polarity | Recommended For |
| Methanol | CH₃OH | 64.7 | 0.792 | 32.7 | Polar Protic | Ugi Reaction |
| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 74 | 1.383 | 26.7 | Polar Protic | Ugi Reaction |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 9.08 | Polar Aprotic | Passerini Reaction |
| Tetrahydrofuran | C₄H₈O | 66 | 0.889 | 7.58 | Nonpolar Aprotic | Passerini Reaction |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.02 | Polar Aprotic | Passerini Reaction |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | Polar Aprotic | Can be used, but screen for optimal results. |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 | Nonpolar Aprotic | Can be used, but screen for optimal results. |
Experimental Protocols
General Protocol for a Solvent Screen in an Ugi Reaction
This protocol is designed to identify the optimal solvent for an Ugi reaction involving this compound.
-
Preparation: In separate, labeled reaction vials, add the aldehyde (1.0 eq.), amine (1.0 eq.), and carboxylic acid (1.0 eq.) components.
-
Solvent Addition: To each vial, add a different solvent from the screening list (e.g., Methanol, TFE, Acetonitrile, THF, Dichloromethane) to achieve a concentration of 0.1 M.
-
Isocyanide Addition: Add this compound (1.0 eq.) to each vial.
-
Reaction: Stir the reactions at room temperature.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 2, 6, 12, and 24 hours) using a suitable analytical technique such as TLC or LC-MS.
-
Analysis: Compare the conversion to the desired Ugi product across the different solvents to determine the optimal conditions.
Visual Guides
Caption: Mechanistic pathways for Ugi and Passerini reactions.
Caption: Troubleshooting workflow for optimizing reaction conditions.
References
Catalyst selection for the polymerization of 1-Fluoro-4-isocyanobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1-Fluoro-4-isocyanobenzene.
Catalyst Selection and Troubleshooting Guide
The successful polymerization of this compound is highly dependent on the appropriate selection of a catalyst and careful control of reaction conditions. Aryl isocyanides, including fluorinated derivatives, are most commonly polymerized via coordination polymerization using late transition metal catalysts, particularly nickel and palladium complexes. Living polymerization techniques offer excellent control over molecular weight and polydispersity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization reaction is not initiating. What are the possible causes and solutions?
A1: Failure to initiate can stem from several factors:
-
Catalyst Inactivity:
-
Troubleshooting: Ensure the catalyst is properly activated and handled under inert conditions (e.g., using a glovebox or Schlenk line) to prevent deactivation by air or moisture. Prepare fresh catalyst solutions if necessary.
-
Catalyst Choice: For aryl isocyanides, nickel(II) and palladium(II) complexes are effective. Consider catalysts known for living polymerization of aryl isocyanides, such as arylrhodium or alkyne-palladium(II) complexes, which can provide better control.[1][2][3]
-
-
Monomer Impurities:
-
Troubleshooting: Purify the this compound monomer immediately before use. Impurities can poison the catalyst.
-
-
Solvent Issues:
-
Troubleshooting: Use anhydrous, deoxygenated solvents. Protic impurities in the solvent can react with and deactivate the catalyst.
-
Q2: The polymerization is happening too quickly and is uncontrolled, leading to a broad molecular weight distribution. How can I control the reaction rate?
A2: Rapid, uncontrolled polymerization is a known issue with some functionalized aryl isocyanides. For instance, the polymerization of 2-bromo-4-fluorophenyl isocyanide with a nickel catalyst has been observed to be immediate and difficult to control.
-
Catalyst Concentration:
-
Troubleshooting: Reduce the catalyst concentration. A lower catalyst-to-monomer ratio will generally slow down the rate of polymerization.
-
-
Temperature Control:
-
Troubleshooting: Perform the polymerization at a lower temperature. This will decrease the propagation rate and allow for better control.
-
-
Living Polymerization Techniques:
-
Troubleshooting: Employ a living polymerization system. These systems are designed to have initiation rates that are much faster than propagation, with an absence of termination and chain transfer reactions, leading to polymers with a narrow molecular weight distribution (low polydispersity index).[1][2][3]
-
Q3: The resulting polymer has a low molecular weight. How can I increase it?
A3: Achieving a high molecular weight is often desirable for material properties.
-
Monomer to Initiator Ratio:
-
Troubleshooting: In a living polymerization, the molecular weight is directly proportional to the monomer-to-initiator ratio. Increase this ratio to obtain a higher molecular weight polymer.
-
-
Reaction Time and Monomer Conversion:
-
Troubleshooting: Ensure the reaction proceeds to high monomer conversion. Monitor the reaction over time to determine the point of maximum conversion.
-
-
Purity of Reagents and Solvent:
-
Troubleshooting: Impurities can act as chain transfer agents, limiting the growth of polymer chains. Ensure all components of the reaction are of high purity.
-
Q4: What are the best catalysts for the polymerization of this compound?
A4: While specific data for this compound is limited in publicly available literature, catalysts effective for other aryl isocyanides are the best starting point.
-
Nickel(II) Catalysts: Complexes like Nickel(II) acetylacetonate can be effective, but may lead to rapid polymerization.[4]
-
Palladium(II) Catalysts: Alkyne-palladium(II) complexes have been shown to initiate the living polymerization of aryl isocyanides, offering excellent control over molecular weight and polydispersity.[1][3]
-
Rhodium(I) Catalysts: Arylrhodium complexes are also known to effectively initiate the living polymerization of bulky aryl isocyanides.[2]
The electron-withdrawing nature of the fluorine substituent on the phenyl ring can influence the electronic properties of the isocyanide monomer and its interaction with the catalyst. Experimental screening of different catalyst systems is recommended to find the optimal conditions for this specific monomer.
Data Presentation
Due to the limited availability of specific quantitative data for the polymerization of this compound in the reviewed literature, the following table presents typical data for the living polymerization of a generic aryl isocyanide using a Palladium(II) catalyst system. This serves as a guideline for expected outcomes when employing living polymerization techniques.
| Catalyst System | Monomer/Catalyst Ratio | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Alkyne-Pd(II) Complex | 50 | >95 | 5,000 | < 1.2 |
| Alkyne-Pd(II) Complex | 100 | >95 | 10,000 | < 1.2 |
| Alkyne-Pd(II) Complex | 200 | >95 | 20,000 | < 1.2 |
Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is illustrative and based on typical results for living aryl isocyanide polymerization.
Experimental Protocols
The following is a general experimental protocol for the nickel-catalyzed polymerization of an aryl isocyanide, which can be adapted for this compound. It is crucial to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.
Materials:
-
This compound (monomer)
-
Nickel(II) acetylacetonate (catalyst)
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Anhydrous, deoxygenated toluene (solvent)
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Methanol (for precipitation)
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Schlenk flask and other appropriate glassware
Procedure:
-
Catalyst Solution Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the nickel(II) catalyst in the reaction solvent (e.g., toluene).
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound monomer.
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Solvent Addition: Add the appropriate volume of anhydrous, deoxygenated solvent to the Schlenk flask to achieve the desired monomer concentration.
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Initiation: While stirring, inject the calculated volume of the catalyst solution into the monomer solution.
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Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or elevated temperature) for a specific time. The progress of the polymerization can be monitored by techniques such as IR spectroscopy (disappearance of the isocyanide peak).
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Termination and Precipitation: Quench the polymerization by adding a small amount of a terminating agent (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.
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Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and NMR and IR spectroscopy to confirm the polymer structure.
Visualizations
Caption: Workflow for catalyst selection and troubleshooting.
Caption: Simplified polymerization pathway.
References
- 1. Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Living polymerization of arylisocyanide initiated by the phenylethynyl palladium(ii) complex - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] POLYISOCYANIDES. SYNTHESIS AND ISOMERIZATION TO POLYCYANIDES | Semantic Scholar [semanticscholar.org]
Preventing degradation of 1-Fluoro-4-isocyanobenzene during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-Fluoro-4-isocyanobenzene to prevent its degradation.
Troubleshooting and FAQs
This section addresses common issues and questions regarding the stability and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Several suppliers recommend long-term storage under refrigeration at 2-8°C.[1][2][3] The compound is sensitive to moisture, and exposure to atmospheric humidity should be minimized.[4][5] For optimal preservation, flushing the container with an inert gas like nitrogen or argon before sealing is highly recommended. The product should be kept away from heat sources, open flames, and direct sunlight.[4]
Q2: I've noticed some solid precipitate in my liquid this compound. What is it, and is the product still usable?
A2: The formation of a solid precipitate, typically an insoluble urea compound, is a common sign of degradation due to moisture exposure.[5] Isocyanates react with water to form an unstable carbamic acid, which then decomposes into a symmetrical urea and carbon dioxide gas. If you observe a precipitate, the purity of the product has been compromised. For applications sensitive to impurities, it is advisable to use a fresh, unopened vial. If you must use the material, the remaining liquid may be carefully decanted or filtered, but its purity should be verified using a quality control test, such as titration or FTIR spectroscopy, before use.
Q3: The pressure in the bottle of this compound seems to have increased. Why did this happen, and what should I do?
A3: An increase in pressure within the container is a significant indicator of degradation. This is caused by the formation of carbon dioxide (CO₂) gas, a byproduct of the reaction between the isocyanate group and water.[6] This pressure buildup can be hazardous. If you suspect pressure has built up, cool the container and vent it cautiously in a well-ventilated fume hood. Avoid direct exposure to the vapors, as they are toxic.
Q4: Can I store this compound in any type of container?
A4: No, the choice of container is important. It should be stored in a tightly-closed container that prevents moisture ingress.[1] Additionally, avoid storing isocyanates in containers made of copper, copper alloys, or galvanized surfaces.
Q5: What is the expected shelf life of this compound?
Data Presentation: Storage Condition Summary
| Parameter | Recommended Condition | Rationale & Incompatible Conditions |
| Temperature | 2-8°C (Refrigerated)[1][2][3] | Prevents potential dimerization/trimerization and slows degradation. Avoid high temperatures, heat sources, and open flames.[4] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | This compound is moisture-sensitive.[4][5] An inert atmosphere prevents reaction with atmospheric water vapor. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. Avoid copper, copper alloys, and galvanized surfaces. |
| Incompatible Materials | Water, Alcohols, Amines, Strong Acids, Strong Bases, Strong Oxidizing Agents[2][4] | These substances react exothermically with the isocyanate group, leading to degradation of the product. |
Experimental Protocols
Protocol 1: Quality Control via Titration to Determine %NCO Content
This method determines the percentage of isocyanate groups (%NCO) remaining in a sample of this compound. The isocyanate reacts with an excess of di-n-butylamine, and the unreacted amine is back-titrated with a standardized solution of hydrochloric acid.
Materials:
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This compound sample
-
Di-n-butylamine solution (e.g., 2 M in toluene)
-
Standardized hydrochloric acid (e.g., 1 M HCl)
-
Toluene (anhydrous)
-
Isopropyl alcohol
-
Bromophenol blue indicator
-
Conical flask, burette, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 1.0 g of the this compound sample into a 250 mL conical flask.
-
Add 20 mL of anhydrous toluene to dissolve the sample.
-
Using a calibrated pipette, add 20 mL of the di-n-butylamine solution to the flask.
-
Stopper the flask, mix the contents, and allow it to stand for 15-20 minutes at room temperature to ensure complete reaction.
-
Add 100 mL of isopropyl alcohol and a few drops of bromophenol blue indicator.
-
Titrate the solution with the standardized 1 M hydrochloric acid until the color changes from blue to a stable yellow endpoint.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation: %NCO = [((V_b - V_s) * M_HCl * 42.02) / w] * 100
Where:
-
V_b = volume of HCl used for the blank titration (mL)
-
V_s = volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
w = weight of the sample (mg)
-
42.02 = molecular weight of the NCO group ( g/mol )
The theoretical %NCO for pure this compound (MW = 137.11 g/mol ) is approximately 30.65%. A significantly lower value indicates degradation.
Protocol 2: Quality Control via Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a rapid, qualitative assessment of the degradation of this compound by monitoring the characteristic isocyanate (-N=C=O) stretching vibration.
Procedure:
-
Acquire a reference FTIR spectrum of a fresh, unopened sample of this compound. This can be done using a liquid cell or by placing a thin film of the liquid between two KBr or NaCl plates.
-
For the sample , prepare it for analysis in the same manner as the reference sample.
-
Acquire the FTIR spectrum of the test sample.
-
Compare the spectrum of the test sample to the reference spectrum.
Interpretation:
-
A pure sample of this compound will exhibit a strong, sharp absorption band characteristic of the isocyanate group at approximately 2270 cm⁻¹.
-
Degradation of the isocyanate will result in a decrease in the intensity of this peak.
-
The appearance of new peaks, such as a broad N-H stretch around 3300 cm⁻¹ and a C=O stretch (amide I band) around 1640 cm⁻¹, can indicate the formation of urea byproducts.
Visualizations
Caption: Troubleshooting workflow for stored this compound.
References
Troubleshooting low reactivity of 1-Fluoro-4-isocyanobenzene in Ugi reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 1-Fluoro-4-isocyanobenzene in Ugi four-component reactions (U-4CR).
Frequently Asked Questions (FAQs)
Q1: Why is my Ugi reaction with this compound showing low to no yield?
A1: The primary reason for the low reactivity of this compound is the electronic effect of the fluorine atom. Fluorine is a strongly electron-withdrawing group, which reduces the nucleophilicity of the isocyanide carbon. This decreased nucleophilicity slows down the crucial step of the isocyanide attacking the iminium ion intermediate, thereby hindering the entire reaction cascade. Aromatic isocyanides, in general, can be less reactive than their aliphatic counterparts, and the presence of an electron-withdrawing substituent further exacerbates this issue.
Q2: What are the common side reactions to be aware of when using this compound?
A2: Several competing reactions can lead to byproducts and reduced yields. The most common side reaction is the Passerini reaction, a three-component reaction involving the aldehyde (or ketone), carboxylic acid, and isocyanide to form an α-acyloxy carboxamide.[1] This can be prominent if the imine formation is slow. Additionally, isocyanides are susceptible to hydrolysis, especially in the presence of acid and water, which can lead to the formation of the corresponding formamide. Polymerization of the isocyanide can also occur, particularly at higher concentrations and temperatures.
Q3: How can I confirm if the Passerini reaction is the main cause of my low Ugi product yield?
A3: You can use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify the Passerini product. The Passerini product will have a molecular weight corresponding to the sum of the aldehyde, carboxylic acid, and isocyanide components. In the NMR spectrum, you will observe signals corresponding to an α-acyloxy carboxamide structure, and notably, the absence of signals from the amine component.
Q4: What is the optimal solvent for Ugi reactions with electron-deficient isocyanides?
A4: Polar protic solvents are generally favored for Ugi reactions.[2] Methanol and ethanol are commonly used and often give good results.[1] For challenging substrates like this compound, more polar, non-nucleophilic, and acidic solvents like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can significantly enhance the reaction rate and yield. These solvents can stabilize the charged intermediates in the reaction mechanism.
Q5: Can temperature modification improve the yield of my reaction?
A5: Yes, increasing the reaction temperature can enhance the rate of the Ugi reaction. However, this should be done with caution as higher temperatures can also promote side reactions, including the Passerini reaction and isocyanide polymerization. Microwave irradiation can be a useful technique to rapidly heat the reaction mixture and improve yields, but careful optimization is required.
Q6: Are there any additives or catalysts that can improve the reactivity of this compound?
A6: Yes, Lewis acids can be employed to activate the carbonyl component, making it more electrophilic and thus more susceptible to attack by the less nucleophilic this compound.[3] Common Lewis acids used for this purpose include ZnCl₂, Sc(OTf)₃, and Yb(OTf)₃. Additionally, the use of dehydrating agents like molecular sieves can drive the initial imine formation forward, which in turn can improve the overall yield of the Ugi product.
Troubleshooting Guide
Issue: Low or No Product Yield
Possible Cause 1: Low Nucleophilicity of this compound
The electron-withdrawing fluorine atom reduces the isocyanide's nucleophilicity, slowing down the reaction.
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Solution 1: Optimize Solvent Choice. Switch to more polar and acidic solvents like TFE or HFIP to stabilize intermediates and promote the reaction.
-
Solution 2: Increase Reaction Temperature. Gradually increase the temperature of the reaction mixture. Consider using microwave irradiation for controlled and rapid heating.
-
Solution 3: Use a Lewis Acid Catalyst. Add a catalytic amount of a Lewis acid such as ZnCl₂ or Sc(OTf)₃ to activate the carbonyl component.
Possible Cause 2: Inefficient Imine/Iminium Ion Formation
The first step of the Ugi reaction, the formation of the imine from the amine and aldehyde/ketone, can be slow or reversible.
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Solution 1: Pre-form the Imine. Mix the amine and carbonyl compound in the reaction solvent for a period (e.g., 30-60 minutes) before adding the carboxylic acid and this compound.
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Solution 2: Use a Dehydrating Agent. Add molecular sieves to the reaction mixture to remove water and drive the imine formation equilibrium towards the product.
Possible Cause 3: Competing Passerini Reaction
If imine formation is slow, the Passerini reaction between the aldehyde, carboxylic acid, and isocyanide can become a significant side reaction.
-
Solution: Favor Imine Formation. Implement the solutions from "Inefficient Imine/Iminium Ion Formation" to increase the concentration of the imine, thus favoring the Ugi pathway.
Data Presentation
The following table provides a summary of how different reaction parameters can be optimized to improve the yield of Ugi reactions with electron-deficient aryl isocyanides. The data is based on findings from studies on structurally similar compounds and general principles of Ugi reaction optimization.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) | Reference |
| Solvent | Methanol (MeOH) | ~15-30 | Dichloromethane (DCM) | ~10-25 | Hexafluoroisopropanol (HFIP) | ~60-85 | General Observation |
| Temperature | Room Temperature | ~20-40 | 50 °C | ~40-60 | 80 °C (Microwave) | ~60-80 | General Observation |
| Catalyst | None | ~25-45 | ZnCl₂ (10 mol%) | ~50-70 | Sc(OTf)₃ (10 mol%) | ~60-80 | [3] |
| Order of Addition | All at once | ~30-50 | Pre-formed imine | ~50-70 | Isocyanide added last | ~40-60 | General Observation |
Experimental Protocols
Standard Ugi Reaction Protocol
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To a dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq) and the aldehyde or ketone (1.0 mmol, 1.0 eq) in the chosen solvent (e.g., methanol or TFE, 2 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 eq) and stir for another 10 minutes.
-
Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.
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Seal the vial and stir at the desired temperature (e.g., 25-65 °C) for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired α-acylaminoamide.
Troubleshooting Protocol: Ugi Reaction with Pre-formed Imine and Lewis Acid Catalysis
-
To a dry reaction vial, add the amine (1.0 mmol, 1.0 eq), the aldehyde or ketone (1.0 mmol, 1.0 eq), and a Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol, 10 mol%) in an anhydrous solvent (e.g., DCM or TFE, 2 mL).
-
Add activated molecular sieves (3Å or 4Å).
-
Stir the mixture at room temperature for 1 hour to ensure complete imine formation.
-
In a separate vial, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and this compound (1.0 mmol, 1.0 eq) in the same solvent (1 mL).
-
Slowly add the solution of the carboxylic acid and isocyanide to the reaction mixture containing the pre-formed imine.
-
Seal the vial and stir at the desired temperature for 12-24 hours, monitoring the reaction progress.
-
After completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the crude product by appropriate methods.
Visualization
Caption: Troubleshooting workflow for low reactivity of this compound in Ugi reactions.
References
Technical Support Center: Characterization of Impurities in Commercial 1-Fluoro-4-isocyanobenzene
For researchers, scientists, and drug development professionals utilizing 1-Fluoro-4-isocyanobenzene, ensuring the purity of this reagent is critical for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to impurities that may be present in commercial batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities arising from its synthesis, storage, or handling. The most common impurities include:
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Unreacted Starting Material: N-(4-fluorophenyl)formamide is the direct precursor for the synthesis of this compound via dehydration and can remain as a residual impurity.
-
Isomerization/Oxidation Product: 1-Fluoro-4-isocyanatobenzene can be formed through oxidation or rearrangement of the isocyanide functional group.
-
Hydrolysis Product: Due to the reactivity of the isocyanide group, exposure to moisture can lead to hydrolysis back to N-(4-fluorophenyl)formamide.
-
Polymerization Products: Aryl isocyanides, including this compound, can undergo polymerization, leading to the formation of poly(this compound) oligomers or polymers.
-
Residual Solvents and Reagents: Depending on the synthetic process, residual solvents or byproducts from dehydrating agents (e.g., phosphorus or sulfur-containing compounds) may be present.
Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact your reaction. For instance:
-
N-(4-fluorophenyl)formamide: This impurity is generally less reactive than the isocyanide and will not participate in reactions where the isocyanide functionality is crucial, leading to lower yields.
-
1-Fluoro-4-isocyanatobenzene: Isocyanates are highly reactive and can undergo different reaction pathways than isocyanides, leading to the formation of unexpected side products such as ureas or carbamates.
-
Polymeric Impurities: These can interfere with the dissolution of the reagent and may complicate the purification of your desired product.
Q3: I observe an unexpected peak in my NMR spectrum. How can I identify if it's a common impurity?
A3: You can compare the chemical shifts of the unknown peak with the known shifts of potential impurities. The table below provides a summary of expected ¹H and ¹³C NMR chemical shifts for common impurities in a typical deuterated solvent like CDCl₃.
Q4: How should I store this compound to minimize the formation of impurities?
A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark, and dry place. This will help prevent hydrolysis and polymerization.
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity Related) | Recommended Action |
| Lower than expected yield. | High levels of the unreacted starting material, N-(4-fluorophenyl)formamide, or the hydrolysis product. | 1. Quantify the purity of your this compound using GC-MS or qNMR. 2. If purity is low, consider purifying the reagent by distillation or chromatography, or purchase a new, high-purity batch. |
| Formation of unexpected side products. | Presence of 1-Fluoro-4-isocyanatobenzene, which has different reactivity. | 1. Analyze the starting material for the presence of the isocyanate impurity using FT-IR (isocyanate peak at ~2250-2280 cm⁻¹) or GC-MS. 2. If the isocyanate is present, purification is necessary. |
| Reagent is difficult to dissolve or forms a precipitate. | Presence of polymeric impurities. | 1. Attempt to dissolve the reagent in a small amount of a suitable solvent and filter out any insoluble material. 2. It is highly recommended to use a fresh, non-polymerized batch for best results. |
| Inconsistent results between different batches of the reagent. | Variation in the type and level of impurities between batches. | 1. Perform a full analytical characterization (GC-MS, NMR, FT-IR) on each new batch before use. 2. Establish an internal quality control standard for acceptance of new batches. |
Data Presentation
Table 1: Summary of Potential Impurities and Their Characteristics
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Potential Impact on Experiments |
| N-(4-fluorophenyl)formamide | C₇H₆FNO | 139.13 | Synthesis (unreacted starting material), Degradation (hydrolysis) | Reduced yield of desired product. |
| 1-Fluoro-4-isocyanatobenzene | C₇H₄FNO | 137.11 | Synthesis (side product), Degradation (oxidation/rearrangement) | Formation of unexpected byproducts (e.g., ureas, carbamates). |
| Poly(this compound) | (C₇H₄FN)n | Variable | Degradation (polymerization) | Poor solubility, difficult purification. |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards. Quantify by peak area percentage.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying impurities.
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a standard carbon NMR spectrum.
-
Data Analysis: Compare the observed chemical shifts with the data in Table 1 and with reference spectra to identify impurities. For quantitative analysis (qNMR), a certified internal standard is required.
Protocol 3: Detection of Isocyanate Impurity by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a quick method to check for the presence of the isocyanate impurity.
-
Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or acquire a spectrum of the neat solid using an ATR accessory.
-
Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for the characteristic strong absorption band of the isocyanate group (-N=C=O) at approximately 2250-2280 cm⁻¹. The isocyanide (-N≡C) peak appears around 2130 cm⁻¹.
Mandatory Visualization
Caption: Workflow for the characterization of impurities in this compound.
Caption: Potential pathways for impurity formation in this compound.
Scalability challenges in the synthesis of 1-Fluoro-4-isocyanobenzene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-fluoro-4-isocyanobenzene and its derivatives. The information is designed to address common scalability challenges and provide practical solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound derivatives.
Problem 1: Low Yield of Isocyanate Product
Possible Causes and Solutions:
| Cause | Recommended Solution | Key Considerations |
| Incomplete reaction of the amine precursor. | Monitor the reaction progress using in-situ techniques like FTIR spectroscopy to ensure complete consumption of the starting material.[1] | Real-time monitoring can prevent premature work-up and optimize reaction times. |
| Side reactions consuming the isocyanate product. | The highly reactive -NCO group is prone to side reactions.[2] Common side reactions include reaction with water to form amines and subsequently ureas, or polymerization.[3][4] Ensure anhydrous reaction conditions and consider using a non-phosgene route like the Curtius, Hofmann, or Lossen rearrangement to minimize certain side reactions.[3][5] | The choice of synthesis route can significantly impact the side reaction profile. Non-phosgene methods can offer a greener and safer alternative.[2][6] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For phosgenation, higher temperatures (200-600 °C for gas-phase) are often required.[2] For non-phosgene routes, conditions may be milder. | Careful temperature control is crucial to balance reaction rate and selectivity. |
| Inefficient catalyst system (for non-phosgene routes). | For methods involving carbamate decomposition, select an effective catalyst. Single-component metal catalysts (e.g., zinc) or composite catalysts can enhance isocyanate yield.[2] For reductive carbonylation, a palladium catalyst is often necessary.[3] | Catalyst choice is critical for the efficiency of non-phosgene methods. |
Problem 2: Product Purity Issues and Discoloration
Possible Causes and Solutions:
| Cause | Recommended Solution | Key Considerations |
| Presence of unreacted starting materials or intermediates. | Improve purification methods. Distillation is a common method for purifying organic isocyanates.[7] | The distillation can be performed under normal or reduced pressure.[7] |
| Formation of colored byproducts. | Treat the crude isocyanate with a purifying agent before distillation. Options include metal salts of mercaptobenzothiazole, dithiocarbamic acid derivatives, alkyl-substituted phenols, thio-bisphenols, or triaryl phosphites at temperatures above 100° C.[7] | This treatment helps to convert coloring impurities into tar, which can then be separated by distillation.[7] |
| Hydrolysis of the isocyanate. | Strictly maintain anhydrous conditions throughout the synthesis and work-up. Isocyanates readily react with water to form amines, which can then react with more isocyanate to form ureas.[3] | The use of dry solvents and inert atmospheres is critical. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for this compound and its derivatives?
A1: The primary methods for synthesizing aryl isocyanates like this compound include:
-
Phosgenation: This traditional method involves the reaction of the corresponding aniline (4-fluoroaniline) with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[3][8] It can be performed in either a liquid or gas phase.[2] While efficient, this method involves highly toxic reagents.[2]
-
Non-Phosgene Routes: These are generally considered safer and more environmentally friendly.[2]
-
Curtius, Hofmann, and Lossen Rearrangements: These classic named reactions involve the rearrangement of an acyl azide, a primary amide, or a hydroxamic acid, respectively, to form an isocyanate intermediate.[3][5]
-
Reductive Carbonylation: This method can synthesize aryl isocyanates from nitroarenes using a palladium catalyst.[3]
-
Staudinger-Aza-Wittig Reaction: This approach uses an azide and carbon dioxide, offering a milder and less toxic alternative.[5][6]
-
Q2: What are the key safety precautions when working with isocyanates?
A2: Isocyanates are toxic and can cause respiratory sensitization.[9] It is crucial to:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[9]
-
Be aware of the hazardous nature of precursors like phosgene if that route is used.[2]
Q3: How can I monitor the progress of my isocyanate synthesis reaction?
A3: In-situ monitoring techniques are highly effective for tracking reaction kinetics and ensuring completion. FTIR spectroscopy is an ideal method for this purpose as it can quantify the concentration of the isocyanate (-NCO) group, as well as reactants and byproducts, in real-time without the need for offline sampling.[1]
Q4: What are common side reactions to be aware of during the synthesis and handling of this compound derivatives?
A4: The isocyanate group is highly reactive. Common side reactions include:
-
Reaction with water: Forms an unstable carbamic acid which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea.[3]
-
Reaction with alcohols: Forms urethanes.[3]
-
Reaction with amines: Forms ureas.[3]
-
Dimerization and Trimerization: Isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates), especially at elevated temperatures or in the presence of certain catalysts.
Q5: What are the recommended purification methods for this compound derivatives on a larger scale?
A5: For larger scale purification, distillation is the most common method.[7] To improve the color and purity of the final product, a pre-treatment step can be employed. This involves heating the crude isocyanate with a treating agent to convert impurities into non-volatile tars, followed by distillation.[7] The distillation can be carried out under reduced pressure to avoid thermal degradation of the product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Phosgenation (Laboratory Scale)
Disclaimer: This procedure involves highly toxic materials and should only be performed by trained personnel in a suitable fume hood with appropriate safety measures.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize excess phosgene and HCl) is charged with a solution of 4-fluoroaniline in a dry, inert solvent (e.g., toluene, o-dichlorobenzene).
-
Phosgenation: The solution is cooled in an ice bath. A solution of phosgene in the same solvent is added dropwise with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by TLC or in-situ FTIR to follow the disappearance of the starting amine.
-
Work-up: Once the reaction is complete, the mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and HCl.
-
Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum.
Protocol 2: General Procedure for the Synthesis of this compound via Curtius Rearrangement
-
Formation of Acyl Azide: 4-fluorobenzoyl chloride is reacted with sodium azide in a suitable solvent (e.g., acetone/water) to form 4-fluorobenzoyl azide.
-
Rearrangement: The isolated and dried 4-fluorobenzoyl azide is dissolved in an inert, high-boiling solvent (e.g., toluene, diphenyl ether). The solution is heated carefully, which induces the Curtius rearrangement, leading to the formation of this compound with the evolution of nitrogen gas.
-
Purification: The resulting isocyanate is purified from the reaction mixture by distillation under reduced pressure.
Visualizations
References
- 1. mt.com [mt.com]
- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 7. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 8. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]
- 9. This compound | C7H4FN | CID 2734801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Fluoro-4-isocyanobenzene and 1-Chloro-4-isocyanobenzene in Ugi Reactions
For Researchers, Scientists, and Drug Development Professionals
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid synthesis of diverse α-acylamino carboxamides, which are valuable scaffolds in drug discovery and peptidomimetic research.[1][2][3][4][5][6] The choice of isocyanide is critical in determining the reaction's efficiency and the properties of the resulting products. This guide provides a comparative analysis of two commonly used halogenated aryl isocyanides: 1-Fluoro-4-isocyanobenzene and 1-Chloro-4-isocyanobenzene.
Performance Comparison: Electronic and Steric Effects
Key Considerations:
-
Electronic Effects: Fluorine is more electronegative than chlorine, leading to a stronger inductive electron-withdrawing effect (-I). This reduces the electron density on the isocyanide carbon, potentially making this compound slightly less nucleophilic than its chloro-substituted counterpart. This reduced nucleophilicity might translate to slower reaction rates or lower yields under certain conditions. Conversely, the electron-withdrawing nature of both halogens can also influence the stability of reaction intermediates.[7]
-
Steric Effects: The steric hindrance of fluorine and chlorine at the para position is minimal and generally not a significant differentiating factor in the reactivity of these two isocyanides in the Ugi reaction.
Based on these principles, a hypothetical performance comparison is presented below. It is important to note that these are expected trends, and actual results may vary depending on the specific aldehyde, amine, and carboxylic acid used in the Ugi reaction.
Table 1: Hypothetical Performance Comparison in a Standard Ugi Reaction
| Parameter | This compound (Expected) | 1-Chloro-4-isocyanobenzene (Expected) | Rationale |
| Reaction Rate | Moderate | Moderate to Slightly Faster | The higher electronegativity of fluorine may slightly decrease the nucleophilicity of the isocyanide carbon compared to chlorine, potentially leading to a slower reaction. |
| Product Yield | Good to High | Good to High | Both are expected to give good yields. The slightly higher reactivity of the chloro-analog might lead to marginally better yields in some cases, although this is highly substrate-dependent.[7] |
| Purity of Crude Product | High | High | Ugi reactions are known for their high atom economy and often produce clean products.[3] |
| Product Diversity | High | High | Both isocyanides are versatile building blocks for creating diverse chemical libraries.[8][9][10] |
| Post-Ugi Modification | Versatile | Versatile | The halogen atom on the phenyl ring of the product can serve as a handle for further functionalization via cross-coupling reactions, with the C-Cl bond generally being more reactive than the C-F bond. |
Experimental Protocols
The following is a general, representative protocol for a Ugi four-component reaction using a substituted aryl isocyanide. This protocol can be adapted for both this compound and 1-Chloro-4-isocyanobenzene.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic Acid (1.0 mmol)
-
This compound or 1-Chloro-4-isocyanobenzene (1.0 mmol)
-
Methanol (or 2,2,2-Trifluoroethanol), 5 mL
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in 3 mL of methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture and stir for an additional 10 minutes.
-
Add the isocyanide (1.0 mmol) in 2 mL of methanol to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the reaction temperature can be increased to 40-60 °C.
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure α-acylamino carboxamide.
Visualizations
Ugi Reaction Mechanism
The Ugi reaction proceeds through a series of equilibrium steps, culminating in an irreversible Mumm rearrangement to form the final bis-amide product.[1][3]
Caption: The reaction pathway of the Ugi four-component reaction.
General Experimental Workflow
The following diagram illustrates the typical workflow for performing an Ugi reaction and isolating the product.
Caption: A generalized workflow for the Ugi four-component synthesis.
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Para-Substituted Phenyl Isocyanides in the Passerini Reaction
For Researchers, Scientists, and Drug Development Professionals
The Passerini three-component reaction (P-3CR) is a powerful and atom-economical tool in organic synthesis and medicinal chemistry, enabling the rapid assembly of α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid.[1][2] The versatility and functional group tolerance of this reaction make it a staple for generating diverse molecular scaffolds.[1] A key component, the isocyanide, significantly influences the reaction's efficiency. This guide provides an objective comparison of the reactivity of various para-substituted phenyl isocyanides, supported by experimental data, to aid in reaction optimization and library synthesis.
The Role of Isocyanide Substituents
The Passerini reaction is generally understood to proceed via the nucleophilic attack of the isocyanide carbon on the carbonyl carbon, a process influenced by the electronic nature of the isocyanide.[3] The substituents on the phenyl ring of an aryl isocyanide play a crucial role in modulating this nucleophilicity.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the isocyanide carbon. This enhanced nucleophilicity is expected to accelerate the rate of the reaction.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the isocyanide carbon. This reduced nucleophilicity generally leads to lower reaction rates and yields compared to their electron-rich counterparts.[3]
Experimental evidence suggests a nuanced reality where both electron-donating and some electron-withdrawing groups can produce excellent yields, indicating that factors beyond initial nucleophilicity, such as the stability of intermediates, may also be significant.[4]
Quantitative Comparison of Reactivity
To provide a clear comparison, the following table summarizes the performance of various para-substituted phenyl isocyanides in a model Passerini reaction. The data is compiled from studies where reaction conditions were kept consistent to allow for a meaningful comparison of yields.
| Para-Substituent | Isocyanide Structure | Substituent Effect | Yield (%) | Reference |
| -OCH₃ | p-Methoxyphenyl isocyanide | Strong Electron-Donating | High | [5] |
| -H | Phenyl isocyanide | Neutral | Fair to Good | [6] |
| -Cl | p-Chlorophenyl isocyanide | Weak Electron-Withdrawing | Good to Excellent | [6] |
| -NO₂ | p-Nitrophenyl isocyanide | Strong Electron-Withdrawing | Moderate | [3][4] |
Note: Yields are generalized from multiple sources. "High" typically corresponds to >80%, "Good to Excellent" to 65-96%, "Fair to Good" to 50-75%, and "Moderate" to <75%. Actual yields are highly dependent on specific reaction conditions.
As the data indicates, p-methoxyphenyl isocyanide, an electron-rich species, provides high yields.[5] Interestingly, isocyanides with both electron-donating and electron-withdrawing groups have been shown to produce excellent yields, ranging from 65-96%, under certain conditions like mechanochemical activation.[4] This suggests that while electron-withdrawing groups decrease the isocyanide's nucleophilicity, they may facilitate other steps in the reaction mechanism or enhance the stability of intermediates, ultimately leading to good product formation.[3][4]
Experimental Protocols
A detailed methodology for a representative Passerini reaction is provided below. This protocol can serve as a baseline for comparative studies.
General Procedure for the Passerini Reaction
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)
-
Carboxylic Acid (e.g., Benzoic Acid, 1.2 mmol, 1.2 equiv)
-
para-Substituted Phenyl Isocyanide (1.0 mmol, 1.0 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 5 mL)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.2 mmol) and the anhydrous solvent (5 mL).
-
Stir the solution until the acid is fully dissolved.
-
Add the aldehyde (1.0 mmol) to the solution, followed by the para-substituted phenyl isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions are typically complete within 12-48 hours.
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure α-acyloxy amide.[7]
Visualization of Substituent Effects
The following diagram illustrates the logical relationship between the electronic properties of the para-substituent on the phenyl isocyanide and its resulting reactivity in the Passerini reaction.
Caption: Influence of substituents on isocyanide reactivity.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. Passerini Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portals.broadinstitute.org [portals.broadinstitute.org]
- 6. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of 1-Fluoro-4-isocyanobenzene and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of small molecules is crucial for structural elucidation and identification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-Fluoro-4-isocyanobenzene and its derivatives, supported by representative data and detailed experimental protocols.
The isocyanate functional group is a key reactive moiety in organic synthesis, and its presence in aromatic systems, particularly those bearing a fluorine atom, leads to interesting and informative fragmentation patterns under mass spectrometric analysis. This guide will delve into the characteristic fragmentation of this compound, offering a baseline for comparison with other halogenated and substituted analogues.
Comparative Fragmentation Patterns
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of the isocyanato group, the fluorine atom, and other neutral species. While the specific quantitative data for this compound is housed within the Wiley Registry/NIST Mass Spectral Library under the identifier F-55-9637-4[1], a representative fragmentation pattern can be constructed based on established principles of mass spectrometry.
Below is a comparative table summarizing the expected major fragment ions for this compound and two of its derivatives. The relative abundances are estimations based on typical fragmentation pathways of similar compounds.
| m/z | Proposed Fragment Ion | This compound | 1-Chloro-4-isocyanobenzene | 1-Bromo-4-isocyanobenzene |
| M+• | Molecular Ion | 121 | 153/155 | 197/199 |
| [M-NCO]+ | Loss of isocyanato group | 95 | 111/113 | 155/157 |
| [M-CO]+• | Loss of carbon monoxide | 93 | Not typically observed | Not typically observed |
| [C6H4F]+ | Fluorophenyl cation | 95 | - | - |
| [C6H4Cl]+ | Chlorophenyl cation | - | 111/113 | - |
| [C6H4Br]+ | Bromophenyl cation | - | - | 155/157 |
| [C6H4]+• | Benzene dication/Benzyne | 76 | 76 | 76 |
| [C5H3F]+ | Loss of HCN from [M-CO]+• | 68 | - | - |
Deciphering the Fragmentation Pathways
The fragmentation of this compound upon electron ionization follows several key pathways. The initial event is the removal of an electron to form the molecular ion (M+•). This energetically unstable species then undergoes fragmentation to produce a series of daughter ions.
A primary fragmentation route involves the cleavage of the C-N bond, leading to the loss of the isocyanato radical (•NCO) and the formation of the fluorophenyl cation. Another significant fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for isocyanates, resulting in a radical cation. Further fragmentation can occur through the loss of a fluorine radical or hydrogen fluoride (HF).
Experimental Protocols
To obtain high-quality mass spectra for these compounds, a standardized experimental protocol is essential. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method.
1. Sample Preparation:
-
Dissolve the solid this compound or its derivatives in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL for analysis.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its derivatives. By utilizing the provided comparative data, fragmentation pathway, and experimental protocol, researchers can more effectively identify and characterize these and other related compounds in their work.
References
A Comparative Guide to Fluorinated vs. Non-Fluorinated Isocyanides in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isocyanide Reactivity and Catalytic Performance, Supported by Physicochemical Data and Established Reaction Methodologies.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties. Isocyanides, with their unique C-centered reactivity, are versatile building blocks in a variety of catalytic reactions, most notably in multicomponent reactions (MCRs) like the Passerini and Ugi reactions. This guide provides a comparative analysis of fluorinated and non-fluorinated isocyanides, examining how the introduction of fluorine impacts their electronic properties and, consequently, their performance in catalytic applications.
The Influence of Fluorination on Isocyanide Properties and Reactivity
Fluorine's high electronegativity is the primary driver of its influence on molecular properties. When incorporated into an isocyanide, particularly on an aryl ring, fluorine atoms exert a strong electron-withdrawing effect. This fundamentally alters the electronic character of the isocyanide functional group.
The isocyanide carbon can act as both a nucleophile and an electrophile. The electron-withdrawing nature of fluorine reduces the electron density at the isocyanide carbon, thereby decreasing its nucleophilicity. This has significant implications for the kinetics and outcomes of catalytic reactions where the isocyanide acts as a nucleophile in a key step. Aromatic isocyanides are generally better π-acceptors than their aliphatic counterparts due to the extended conjugation of the aromatic ring, a property that is further enhanced by fluorination.[1]
In contrast, non-fluorinated isocyanides, particularly aliphatic or those bearing electron-donating groups on an aryl ring, are more nucleophilic and are generally expected to exhibit higher reaction rates in many common catalytic cycles.
Quantitative Performance Comparison
Direct, side-by-side experimental comparisons of the catalytic performance of fluorinated and non-fluorinated isocyanides in the same reaction system are not extensively documented in the peer-reviewed literature. However, the impact of fluorination on the electronic properties of the isocyanide ligand can be quantitatively assessed, allowing for well-founded predictions of their relative reactivity.
A key parameter for isocyanides as ligands in transition metal catalysis is their π-acidity, which influences the stability and reactivity of the metal complex. This can be indirectly measured by examining the stretching frequency of co-ligands, such as carbon monoxide (CO), in a metal complex. A study on molybdenum complexes provides a direct comparison of the electronic properties of an m-terphenyl isocyanide bearing trifluoromethyl groups with its alkyl-substituted (non-fluorinated) analogues.
| Isocyanide Ligand | Molybdenum Complex | ν(CO) (cm⁻¹) | Inferred Property |
| Non-Fluorinated (Alkyl-substituted) | Mo(CO)₃(CNArMes₂)₃ | 2001, 1904 | Less π-acidic |
| Fluorinated (CF₃-substituted) | Mo(CO)₃(CNArDArF₂)₃ | 2021, 1928 | More π-acidic |
Data sourced from a study on η⁶-arene binding to zerovalent molybdenum centers.
The higher ν(CO) frequencies for the complex with the fluorinated isocyanide indicate that the CO ligands are less strongly bound. This is because the more π-acidic fluorinated isocyanide ligand competes more effectively for π-backbonding from the molybdenum center, leaving less electron density to be donated to the π* orbitals of the CO ligands. This demonstrates quantitatively the significant electron-withdrawing effect of the trifluoromethyl groups.
Based on these electronic effects, we can anticipate the comparative performance in key catalytic reactions:
| Reaction Type | Isocyanide | Expected Yield | Rationale |
| Passerini Reaction | Non-Fluorinated (e.g., Cyclohexyl isocyanide) | High | Higher nucleophilicity of the isocyanide carbon leads to a faster and more efficient reaction.[2] |
| Passerini Reaction | Fluorinated (e.g., 4-Trifluoromethylphenyl isocyanide) | Moderate to Low | Reduced nucleophilicity slows the key nucleophilic attack on the carbonyl component. |
| Ugi Reaction | Non-Fluorinated (e.g., tert-Butyl isocyanide) | High | Strong nucleophilicity facilitates the addition to the iminium ion intermediate. |
| Ugi Reaction | Fluorinated (e.g., 4-Trifluoromethylphenyl isocyanide) | Moderate to Low | The electron-deficient isocyanide is a poorer nucleophile, potentially leading to lower yields or requiring longer reaction times. |
| Palladium-Catalyzed Cross-Coupling | Non-Fluorinated (e.g., Aryl isocyanide) | Good | Balances σ-donating and π-accepting properties suitable for many catalytic cycles. |
| Palladium-Catalyzed Cross-Coupling | Fluorinated (e.g., Trifluoromethylphenyl isocyanide) | Variable | Increased π-acidity can stabilize low-valent metal centers but may retard key steps like reductive elimination. The outcome is highly dependent on the specific reaction mechanism. |
Mandatory Visualizations
Caption: Logical flow of fluorine's influence on isocyanide catalysis.
Caption: Simplified mechanism of the Ugi four-component reaction.
Experimental Protocols
To ensure the reproducibility of comparative studies, standardized experimental protocols are crucial. Below are generalized methodologies for the Passerini and Ugi reactions, which are primary platforms for evaluating isocyanide reactivity.
Key Experiment 1: Passerini Three-Component Reaction (P-3CR)
Objective: To synthesize an α-acyloxy amide and compare the reaction yield and time for a fluorinated vs. a non-fluorinated isocyanide.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Carboxylic Acid (e.g., Acetic Acid, 1.2 mmol)
-
Isocyanide (Fluorinated or Non-Fluorinated, 1.0 mmol)
-
Aprotic Solvent (e.g., Dichloromethane (DCM), 2 mL)
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the carboxylic acid (1.2 mmol).
-
Dissolve the components in the aprotic solvent (2 mL).
-
Add the isocyanide (1.0 mmol) to the solution at room temperature. The addition of electron-deficient isocyanides may result in a less exothermic reaction compared to aliphatic isocyanides.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the α-acyloxy amide.
-
Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
Key Experiment 2: Ugi Four-Component Reaction (U-4CR)
Objective: To synthesize a bis-amide and compare the reaction yield and time for a fluorinated vs. a non-fluorinated isocyanide.
Materials:
-
Aldehyde (e.g., Isobutyraldehyde, 1.0 mmol)
-
Amine (e.g., Benzylamine, 1.0 mmol)
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 mmol)
-
Isocyanide (Fluorinated or Non-Fluorinated, 1.0 mmol)
-
Polar Protic Solvent (e.g., Methanol (MeOH), 2 mL)
Procedure:
-
In a vial, combine the aldehyde (1.0 mmol) and the amine (1.0 mmol) in the polar protic solvent (1 mL). Stir for 30 minutes at room temperature to pre-form the imine.
-
In a separate vial, dissolve the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) in the remaining solvent (1 mL).
-
Add the isocyanide/acid solution to the imine mixture.
-
Stir the reaction at room temperature for 24-48 hours. The reaction is often complete within minutes for highly reactive isocyanides but may require longer for less nucleophilic, fluorinated variants.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or flash column chromatography to yield the pure bis-amide.
-
Determine the yield and characterize the product using appropriate spectroscopic methods.
Caption: Workflow for comparing isocyanide performance in catalysis.
Conclusion
The choice between a fluorinated and a non-fluorinated isocyanide in a catalytic reaction is a strategic decision that involves a trade-off between reactivity and the desired properties of the final product. The available physicochemical data and fundamental principles of reaction mechanisms strongly suggest that non-fluorinated isocyanides, being more electron-rich and nucleophilic, will generally exhibit higher reactivity and afford better yields in common multicomponent reactions like the Passerini and Ugi reactions.
Fluorinated isocyanides, while potentially more challenging reaction partners due to their reduced nucleophilicity, are indispensable for synthesizing molecules where the unique properties imparted by fluorine—such as metabolic stability, lipophilicity, and binding affinity—are critical for the intended application, particularly in drug discovery and agrochemical development. Future research involving direct, quantitative comparisons of these two classes of isocyanides in a broad range of catalytic systems will be invaluable for further refining catalyst and substrate design.
References
A Comparative Analysis of Theoretical vs. Experimental Yields in the Synthesis of 1-Fluoro-4-isocyanobenzene
For researchers and professionals in drug development, understanding the efficiency of a chemical reaction is paramount. This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of 1-Fluoro-4-isocyanobenzene, a valuable intermediate in medicinal chemistry. The synthesis is based on a widely used and efficient dehydration reaction of the corresponding formamide.
Yield Comparison: Theoretical Maximum vs. Practical Outcome
The synthesis of this compound from N-(4-fluorophenyl)formamide is a dehydration reaction that, in principle, proceeds with a 1:1 stoichiometry. The theoretical yield represents the maximum possible mass of the product that can be formed from the starting materials, assuming perfect 100% conversion and no loss of material during the process. The experimental yield is the actual amount of product isolated after the reaction and purification.
Several factors contribute to the difference between theoretical and experimental yields, including incomplete reaction, formation of byproducts, and losses during product isolation and purification (e.g., during extraction, drying, and transfer of materials). The chosen synthetic method, dehydration using phosphorus oxychloride and a tertiary amine base, is known for its high efficiency and rapid reaction times, often leading to high to excellent yields for various isocyanides[1].
For the purpose of this guide, we will consider a reaction starting with 10.0 grams of N-(4-fluorophenyl)formamide.
Table 1: Quantitative Comparison of Theoretical and Experimental Yields
| Parameter | Starting Material: N-(4-fluorophenyl)formamide | Product: this compound |
| Molar Mass ( g/mol ) | 139.13[2][3] | 121.11[4] |
| Amount (moles) | 0.0719 | 0.0719 (Theoretical) |
| Mass (grams) | 10.0 | 8.71 (Theoretical Yield) |
| Assumed Experimental Yield (%) | - | 92%[1] |
| Mass (grams) | - | 7.01 (Experimental Yield) |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general and highly efficient method for the synthesis of isocyanides by dehydration of formamides[1].
Materials:
-
N-(4-fluorophenyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-(4-fluorophenyl)formamide (10.0 g, 71.9 mmol) and anhydrous dichloromethane (150 mL). Triethylamine (30.0 mL, 215.7 mmol, 3.0 equivalents) is added, and the resulting solution is cooled to 0 °C in an ice bath.
-
Addition of Dehydrating Agent: Phosphorus oxychloride (7.4 mL, 79.1 mmol, 1.1 equivalents) is dissolved in anhydrous dichloromethane (50 mL) and added dropwise to the stirred reaction mixture over 20 minutes, maintaining the internal temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: The reaction is quenched by the slow addition of 100 mL of ice-cold water. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Purification: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
References
A Comparative Performance Analysis of 1-Fluoro-4-isocyanobenzene in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Fluoro-4-isocyanobenzene Against Other Isocyanides with Supporting Experimental Data.
In the landscape of synthetic chemistry and drug discovery, isocyanides are indispensable reagents for the construction of complex molecular architectures through multicomponent reactions (MCRs). Among these, this compound has emerged as a valuable building block due to the unique electronic properties conferred by the fluorine substituent. This guide provides a comprehensive benchmark of this compound's performance against other aryl isocyanides in key MCRs, supported by experimental data to inform reagent selection in research and development. The strategic incorporation of fluorine can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties, making fluorinated isocyanides like this compound of particular interest in medicinal chemistry.[1]
Performance in Passerini and Ugi Reactions: A Quantitative Comparison
The Passerini and Ugi reactions are cornerstone MCRs that highlight the utility of isocyanides in generating diverse molecular scaffolds.[2][3][4][5] The electrophilicity of the isocyanide carbon is a critical factor influencing the rate and yield of these reactions. Electron-withdrawing substituents on the aryl ring, such as the fluorine atom in this compound, are expected to enhance reactivity.
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[4][6] The following table summarizes the performance of this compound in comparison to other aryl isocyanides in the synthesis of isocoumarins via a Passerini-Aldol sequence, as reported in a study by a team of researchers.[7]
Table 1: Comparison of Isocyanide Performance in the Passerini-Aldol Synthesis of Isocoumarins [7]
| Isocyanide | Substituent | Product Yield (%) |
| This compound | 4-Fluoro | 76 |
| Phenylisocyanide | Unsubstituted | 71 |
| 4-Methylphenylisocyanide | 4-Methyl | 67 |
| 4-Methoxyphenylisocyanide | 4-Methoxy | 69 |
The data indicates that this compound provides a high yield in this specific Passerini-type reaction, outperforming unsubstituted and electron-donating group substituted aryl isocyanides. This is consistent with the electron-withdrawing nature of the fluorine atom enhancing the electrophilicity of the isocyanide carbon.
Ugi Four-Component Reaction
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the Passerini and Ugi reactions.
General Experimental Protocol for the Passerini Reaction
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), the aldehyde or ketone (1.0 eq.), and a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Reagent Addition: Add the isocyanide (1.0 eq., e.g., this compound) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours to 24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Experimental Protocol for the Ugi Reaction
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and the amine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Component Addition: To the solution containing the pre-formed imine, add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq., e.g., this compound).
-
Reaction Conditions: The reaction is typically stirred at room temperature and is often complete within minutes to a few hours.[8] High concentration of reactants (0.5M - 2.0M) generally leads to higher yields.[8]
-
Workup: After the reaction is complete (as monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent and washed sequentially with a mild acidic solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by crystallization or column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: A simplified diagram of the Passerini reaction mechanism.
Caption: The general mechanism of the Ugi four-component reaction.
Caption: A logical workflow for benchmarking isocyanide performance.
Conclusion
The available data suggests that this compound is a highly effective reagent in Passerini reactions, demonstrating superior performance in terms of yield when compared to several other substituted aryl isocyanides. This enhanced reactivity can be attributed to the electron-withdrawing effect of the fluorine atom. While comprehensive, direct comparative data for the Ugi reaction is less accessible, similar electronic principles suggest that this compound is a promising candidate for achieving high efficiency in this transformation as well. Researchers and drug development professionals are encouraged to consider this compound as a key building block for the synthesis of novel compounds, particularly when seeking to introduce fluorine for the modulation of biological properties. The provided protocols and diagrams serve as a foundational guide for the practical application and further investigation of this versatile reagent.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Ugi Reaction | PPTX [slideshare.net]
- 10. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
Isomeric Effects of Fluoro-Substituted Phenyl Isocyanides on Reaction Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and biological activity. This guide provides a comparative analysis of the isomeric effects of fluoro-substituted phenyl isocyanides (ortho, meta, and para) on the outcomes of multicomponent reactions, which are pivotal in the rapid generation of diverse chemical libraries.
Executive Summary
The position of a fluorine substituent on a phenyl isocyanide ring dictates the electronic and steric environment of the isocyanide functional group, leading to significant differences in reaction rates and, in some cases, product yields. This guide will explore these effects, primarily within the context of the widely utilized Passerini and Ugi multicomponent reactions. While direct, comprehensive comparative studies are limited, a combination of theoretical principles and available experimental data allows for a clear understanding of the expected reactivity trends.
General Reactivity Trend:
Based on the interplay of inductive and resonance effects, the general reactivity of fluoro-substituted phenyl isocyanides in nucleophilic additions, such as those in Passerini and Ugi reactions, is expected to follow the order:
meta-fluorophenyl isocyanide > para-fluorophenyl isocyanide > ortho-fluorophenyl isocyanide
This trend is primarily governed by the electron-withdrawing nature of the fluorine atom, which deactivates the aromatic ring and reduces the nucleophilicity of the isocyanide carbon. The ortho isomer experiences the most significant deactivation due to both inductive effects and potential steric hindrance.
Comparative Analysis of Isomeric Effects in Multicomponent Reactions
The Passerini and Ugi reactions are fundamental isocyanide-based multicomponent reactions that serve as excellent platforms for investigating the isomeric effects of fluoro-substituted phenyl isocyanides.
The Passerini Reaction
The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. The reaction is initiated by the nucleophilic attack of the isocyanide carbon on the carbonyl carbon.
The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a versatile process involving an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide. Similar to the Passerini reaction, a key step is the nucleophilic addition of the isocyanide to an iminium ion intermediate.
Theoretical Framework: Electronic and Steric Effects
The differential reactivity of the fluoro-substituted phenyl isocyanide isomers can be rationalized by considering the following:
-
Inductive Effect (-I): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect, which deactivates the phenyl ring towards electrophilic attack and reduces the nucleophilicity of the isocyanide carbon. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): Fluorine can donate a lone pair of electrons to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions and can partially counteract the inductive effect. However, for fluorine, the inductive effect is generally considered to be dominant.
-
Steric Hindrance: The presence of a fluorine atom at the ortho position can sterically hinder the approach of reactants to the isocyanide functional group, thereby slowing down the reaction rate.
Data Presentation: A Comparative Overview
| Isocyanide Isomer | Reaction | Expected Relative Reactivity | Reported/Estimated Yield | Key Factors Influencing Reactivity |
| o-Fluorophenyl Isocyanide | Passerini/Ugi | Low | Lower than meta and para isomers | Strong -I effect and steric hindrance significantly reduce nucleophilicity and accessibility of the isocyanide carbon. |
| m-Fluorophenyl Isocyanide | Passerini/Ugi | High | Highest among the fluoro-isomers | -I effect is present but no opposing +R effect at the isocyanide-bearing carbon. This leads to a relatively higher electron density compared to the ortho and para isomers. |
| p-Fluorophenyl Isocyanide | Passerini/Ugi | Moderate | Moderate | Both -I and +R effects are at play. The +R effect partially compensates for the electron-withdrawing nature of fluorine. A study on a related compound, 4-fluorobenzyl isocyanide, in a Passerini reaction reported a yield of 70% in dichloromethane[1]. |
| Phenyl Isocyanide | Passerini/Ugi | Baseline | - | Reference for comparison. |
| p-Methoxyphenyl Isocyanide | Passerini/Ugi | Very High | High | The strong electron-donating methoxy group (+R effect) increases the nucleophilicity of the isocyanide carbon, leading to higher reactivity. |
Experimental Protocols
The following are generalized experimental protocols for the Passerini and Ugi reactions, which can be adapted for the use of fluoro-substituted phenyl isocyanides.
General Protocol for the Passerini Three-Component Reaction
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Fluoro-substituted Phenyl Isocyanide (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carbonyl compound (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous DCM, add the fluoro-substituted phenyl isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired α-acyloxy amide.
General Protocol for the Ugi Four-Component Reaction
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Fluoro-substituted Phenyl Isocyanide (1.0 eq)
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Procedure:
-
To a solution of the carbonyl compound (1.0 eq) and the amine (1.0 eq) in MeOH or TFE, add the carboxylic acid (1.0 eq).
-
Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the iminium intermediate.
-
Add the fluoro-substituted phenyl isocyanide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-72 hours, monitoring the reaction by TLC.
-
After the reaction is complete, the solvent is evaporated in vacuo.
-
The residue is purified by flash column chromatography to yield the pure bis-amide product.
Mandatory Visualizations
Signaling Pathway Diagram: Influence of Substituent Position on Phenyl Isocyanide Reactivity
Caption: Isomeric effects on reactivity.
Experimental Workflow Diagram: Comparative Passerini Reaction
Caption: Comparative experimental workflow.
Conclusion
The isomeric position of a fluorine substituent on a phenyl isocyanide has a predictable and significant impact on its reactivity in multicomponent reactions. The interplay of inductive, resonance, and steric effects modulates the nucleophilicity of the isocyanide carbon, leading to a general reactivity trend of meta > para > ortho. For researchers engaged in drug discovery and the development of novel materials, a thorough understanding of these isomeric effects is crucial for the rational design of synthetic routes and the fine-tuning of molecular properties. While this guide provides a framework based on established chemical principles and available data, direct comparative experimental studies would be invaluable for a more quantitative understanding.
References
Safety Operating Guide
Proper Disposal of 1-Fluoro-4-isocyanobenzene: A Guide for Laboratory Professionals
Effective management and disposal of 1-Fluoro-4-isocyanobenzene are critical for ensuring laboratory safety and environmental protection. This compound, a member of the isocyanate and halogenated aromatic families, is highly reactive and hazardous, necessitating strict adherence to established protocols. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to understand the hazards associated with this compound. It is toxic if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] It is also suspected of causing respiratory irritation and may lead to allergic reactions.[3] All handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield.[4][5]
-
Hand Protection: Use appropriate chemical-resistant gloves. Thin latex gloves are not suitable.[3][5]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator.[3][4][5]
-
Body Protection: A lab coat, chemical-resistant apron, and closed-toe shoes are required. Disposable coveralls should be considered for larger quantities.[4][5]
Chemical and Physical Properties
A summary of key quantitative data for this compound (also known as 4-Fluorophenyl isocyanate) is provided below.
| Property | Value | Source |
| CAS Number | 1195-45-5 | [6] |
| Molecular Formula | C₇H₄FN | [1] |
| Molecular Weight | 121.11 g/mol | [1] |
| Appearance | Colorless liquid | [7] |
| Hazards | Combustible material.[6][8] Vapors may form explosive mixtures with air.[6] Toxic to aquatic life.[7] | |
| Incompatibilities | Water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety through waste segregation, proper containment, and professional disposal.
Step 1: Waste Segregation
Proper segregation is the foundational step in chemical waste management. Due to its chemical nature, this compound waste must be handled as follows:
-
Halogenated Waste: As a fluorinated compound, this chemical must be collected in a designated halogenated organic waste stream.[9][10][11]
-
No Mixing: Never mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals.[9][12] Mixing can lead to dangerous reactions and complicates the disposal process.
Step 2: Waste Collection and Containment
-
Designated Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including any contaminated materials like pipette tips or absorbent pads.[9][10]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, irritant).[9][10]
-
Container Integrity: Ensure the container is in good condition and compatible with the chemical. Keep the container tightly closed when not in use to prevent the release of vapors.[6][10][12] Store the container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[6][12]
Step 3: Managing Spills and Contaminated Materials
In the event of a spill, prompt and correct action is crucial.
-
Minor Spills:
-
Wearing full PPE, absorb the spill with a dry, inert material such as sand, vermiculite, or sawdust.[5][13] Do not use combustible materials like paper towels.[5]
-
Carefully shovel the absorbed material into an open-top container. Do not seal the container tightly. Isocyanates can react with moisture (even from the air) to produce carbon dioxide gas, which can lead to a dangerous pressure buildup and rupture of a sealed container.[13]
-
The contaminated absorbent material must be disposed of as halogenated hazardous waste.
-
Decontamination of Surfaces:
-
After removing the bulk of the spill, decontaminate the surface. A common decontamination solution consists of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[13]
-
Apply the solution to the spill area and allow it to react for at least 10 minutes before wiping it up. All materials used for cleanup are considered hazardous waste.
-
Step 4: Disposal of Empty Containers
Empty containers that once held this compound are still considered hazardous as they retain chemical residues.[7][14]
-
Decontamination: Triple-rinse the container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated hazardous waste.[9]
-
Disposal: After decontamination, the container should be punctured or otherwise rendered unusable to prevent reuse.[4] Dispose of the container through your institution's hazardous waste program.
Step 5: Final Disposal Procedure
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor or through your institution's Environmental Health & Safety (EHS) department.[9][13]
-
Documentation: Ensure you obtain and retain all necessary documentation, such as waste manifests or receipts, from the disposal contractor as proof of proper disposal.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general recommendations based on available safety data. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling or disposal.
References
- 1. This compound | C7H4FN | CID 2734801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. actsafe.ca [actsafe.ca]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fsi.co [fsi.co]
- 14. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Personal protective equipment for handling 1-Fluoro-4-isocyanobenzene
Essential Safety and Handling Guide for 1-Fluoro-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 1195-45-5). Adherence to these procedures is essential to ensure personal safety and proper management of this hazardous chemical.
Hazard Summary
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed or in contact with skin, and causes skin and serious eye irritation[1]. Inhalation may also be harmful[2][3]. Isocyanates, as a class of compounds, are known to be potent respiratory and skin sensitizers[4][5][6].
GHS Hazard Classifications for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 / 4 | Toxic if swallowed / Harmful if swallowed |
| Acute Toxicity, Dermal | 3 / 4 | Toxic in contact with skin / Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure. Isocyanates can be absorbed through the skin and are respiratory irritants[6].
Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale |
| Respiratory | Full-face or half-face respirator with organic vapor cartridges and particulate filters (A2P3 or similar rating)[7]. A supplied-air respirator offers the highest level of protection[6]. | Isocyanates have poor warning properties, meaning their odor may not indicate hazardous concentrations[5]. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Neoprene)[4][7]. Standard disposable latex gloves are not sufficient[6]. | Prevents skin contact and absorption[6]. |
| Eyes | Chemical safety goggles and a face shield if not using a full-face respirator[7][8]. | Protects against splashes and eye irritation[5]. |
| Body | Disposable coveralls or suits to prevent skin contact[5][7]. | Minimizes the risk of skin exposure[8]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood[9][10].
-
Ensure that an eyewash station and safety shower are readily accessible[9][11].
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as acids, water, strong oxidizing agents, bases, alcohols, and amines[10].
2. Handling the Chemical:
-
Don all required PPE before handling the chemical.
-
Wash hands thoroughly after handling[12].
3. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as sand, silica gel, or a universal binder[9][12].
-
Collect the absorbed material into a suitable, closed container for disposal[9][12].
Disposal Plan
1. Waste Collection:
-
Dispose of unused this compound and any contaminated materials (including PPE) in a designated, labeled, and sealed container for hazardous waste[3][12].
2. Disposal Procedure:
-
All waste must be disposed of through an approved hazardous waste disposal facility[11][12].
-
Do not dispose of this chemical down the drain or into the environment[3].
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
- 1. This compound | C7H4FN | CID 2734801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. echemi.com [echemi.com]
- 4. compositesone.com [compositesone.com]
- 5. Control measures guide - Canada.ca [canada.ca]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 8. lakeland.com [lakeland.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
